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  • Product: 5-Chloro-3-methoxy-2-nitropyridine
  • CAS: 152684-28-1

Core Science & Biosynthesis

Foundational

synthesis pathway for 5-Chloro-3-methoxy-2-nitropyridine

Strategic Synthesis of 5-Chloro-3-methoxy-2-nitropyridine: Circumventing Pyridine Deactivation via N-Oxide Intermediates Executive Summary 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1) is a highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis of 5-Chloro-3-methoxy-2-nitropyridine: Circumventing Pyridine Deactivation via N-Oxide Intermediates

Executive Summary

5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1) is a highly functionalized heterocyclic building block essential for the development of advanced therapeutics, including sulfonamide-based ribonucleotide reductase (RNR) inhibitors [4] and S100 protein inhibitors [3].

Synthesizing this compound via direct electrophilic nitration of 5-chloro-3-methoxypyridine presents a severe chemical challenge. The pyridine ring is inherently electron-deficient, and under the strongly acidic conditions required for nitration (HNO₃/H₂SO₄), the pyridine nitrogen protonates, further deactivating the ring against electrophilic attack. To bypass this thermodynamic barrier, this guide outlines an N-oxide activation strategy . By utilizing 3,5-dichloropyridine N-oxide as the foundational starting material, we leverage the N-oxide's resonance-donating effects to direct nitration, followed by a regioselective nucleophilic aromatic substitution (SNAr) and a final deoxygenation step.

Retrosynthetic Rationale and Pathway Architecture

The synthesis relies on three distinct electronic manipulations of the pyridine core:

  • Electronic Activation: The N-oxide moiety donates electron density into the ring, counteracting the inductive withdrawal of the nitrogen atom and enabling electrophilic nitration at the 2-position.

  • Regioselective SNAr: The newly introduced nitro group acts synergistically with the N-oxide to highly activate the adjacent 3-chloro position, allowing for selective methoxylation without affecting the 5-chloro position.

  • Selective Deoxygenation: The N-oxide is removed under mild conditions that preserve both the nitro group and the aryl chloride bond.

Pathway A 3,5-Dichloropyridine N-oxide B 3,5-Dichloro-2-nitropyridine N-oxide A->B HNO3, H2SO4 Nitration C 5-Chloro-3-methoxy- 2-nitropyridine N-oxide B->C NaOMe, MeOH Regioselective SNAr D 5-Chloro-3-methoxy- 2-nitropyridine C->D PCl3, DCM Deoxygenation

Synthetic route from 3,5-dichloropyridine N-oxide to 5-Chloro-3-methoxy-2-nitropyridine.

Mechanistic Causality in Regioselective Substitution

The critical step in this pathway is the transformation of 3,5-dichloro-2-nitropyridine N-oxide to 5-chloro-3-methoxy-2-nitropyridine N-oxide [1].

Why does the methoxide nucleophile exclusively attack the C3 position over the C5 position? The causality lies in the stabilization of the transition state. The C3 position is flanked by the highly electron-withdrawing nitro group at C2. When methoxide attacks C3, the resulting negative charge in the Meisenheimer complex is delocalized directly onto the oxygen atoms of the nitro group and the N-oxide. The C5 position lacks this direct ortho-stabilization from the nitro group.

Expertise Note: Stoichiometric control during this step is paramount. While methoxide selectively displaces the 3-chloro group, exposing the resulting 5-chloro-3-methoxy-2-nitropyridine N-oxide to excess alkoxide or elevated temperatures can lead to the undesired displacement of the nitro group itself—a documented side-reaction in highly activated pyridine N-oxides [2].

SNAr_Mechanism A 3,5-Dichloro-2-nitropyridine N-oxide (Electrophilic C3 Position) B Meisenheimer Complex (Stabilized by NO2 and N-oxide) A->B + NaOMe (Nucleophilic Attack at C3) C 5-Chloro-3-methoxy-2-nitropyridine N-oxide (Chloride Expelled) B->C - NaCl (Rearomatization)

Regioselective SNAr mechanism via a stabilized Meisenheimer complex.

Self-Validating Experimental Protocols

Protocol 1: Electrophilic Nitration

Objective: Synthesize 3,5-dichloro-2-nitropyridine N-oxide.

  • Reaction: Dissolve 3,5-dichloropyridine N-oxide (1.0 eq) in concentrated H₂SO₄ (5 volumes) and cool the flask to 0°C using an ice-water bath.

  • Addition: Dropwise, add fuming HNO₃ (1.5 eq) over 30 minutes, maintaining the internal temperature below 10°C.

  • Heating: Gradually warm the mixture to 90°C and stir for 4–6 hours.

  • System Validation (IPC): Pull a 50 µL aliquot, quench in water, extract with EtOAc, and run TLC (Hexane:EtOAc 3:1). The disappearance of the starting material indicates completion.

  • Workup: Pour the cooled mixture over crushed ice. Extract with EtOAc (3x). Wash the organic layer with saturated NaHCO₃ until pH 7 is reached (Validation: pH paper check). Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: Regioselective Methoxylation (SNAr)

Objective: Synthesize 5-chloro-3-methoxy-2-nitropyridine N-oxide.

  • Reaction: Dissolve the crude 3,5-dichloro-2-nitropyridine N-oxide (1.0 eq) in anhydrous methanol (10 volumes) under a nitrogen atmosphere.

  • Addition: Cool to 0°C. Slowly add a pre-titrated solution of Sodium Methoxide (NaOMe) in methanol (1.05 eq). Do not exceed 1.05 eq to prevent nitro-displacement.

  • Stirring: Allow the reaction to warm to room temperature and stir for 15–17 hours [1].

  • System Validation (IPC): LC-MS analysis must show a primary peak corresponding to [M+H]+ 205.0 (for the ³⁵Cl isotope).

  • Workup: Quench the reaction with a 10% aqueous NH₄Cl solution. Extract with Dichloromethane (DCM). Wash with brine, dry, and evaporate. Recrystallize from ethanol if necessary.

Protocol 3: Selective Deoxygenation

Objective: Isolate the final target, 5-chloro-3-methoxy-2-nitropyridine.

  • Reaction: Dissolve 5-chloro-3-methoxy-2-nitropyridine N-oxide (1.0 eq) in anhydrous DCM (10 volumes) and cool to 0°C.

  • Addition: Add Phosphorus trichloride (PCl₃) (2.0 eq) dropwise. PCl₃ acts as a mild oxygen acceptor, selectively reducing the N-oxide without touching the nitro group.

  • Stirring: Stir at room temperature for 2 hours.

  • System Validation (Quench Indicator): Carefully pour the reaction mixture into cold saturated NaHCO₃. Validation: The cessation of CO₂ evolution (bubbling) confirms the complete neutralization of unreacted PCl₃ and generated POCl₃.

  • Workup: Separate the organic layer, extract the aqueous layer once more with DCM, dry the combined organics over Na₂SO₄, and concentrate to yield the final product.

Quantitative Reaction Metrics

StepIntermediate / ProductReagents & ConditionsExpected YieldKey Analytical Marker (Validation)
1 3,5-Dichloro-2-nitropyridine N-oxideFuming HNO₃, conc. H₂SO₄, 90°C65–75%¹H NMR: Disappearance of the highly deshielded C2-H proton.
2 5-Chloro-3-methoxy-2-nitropyridine N-oxideNaOMe (1.05 eq), MeOH, 17 h, RT82%¹H NMR: Appearance of a sharp -OCH₃ singlet near 3.9 ppm.
3 5-Chloro-3-methoxy-2-nitropyridinePCl₃, DCM, 0°C to RT, 2 h85–90%¹H NMR: Upfield shift of pyridine ring protons (loss of N-oxide deshielding).

References

  • Bissell, E. R., & Swansiger, R. W. (1987). Synthesis of some substituted 2-nitropyridines. Journal of Heterocyclic Chemistry, 24(1), 59-62.[Link]

  • Science of Synthesis. Sodium–Oxygen Compounds: Nucleophilic Aromatic Substitution. Thieme-Connect.[Link]

  • US Patent 10,125,125 B2. (2018). N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors.
  • World Intellectual Property Organization WO2017209155A1. (2017). Sulfonamide compound or salt thereof.
Exploratory

Mechanistic Pathways in the Synthesis of 5-Chloro-3-methoxy-2-nitropyridine: A Comprehensive Technical Guide

Executive Summary 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1) is a highly functionalized heterocyclic building block critical in the development of advanced active pharmaceutical ingredients (APIs), particularl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1) is a highly functionalized heterocyclic building block critical in the development of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted therapeutics[1]. The presence of three distinct orthogonal functional groups—a chlorine atom, a methoxy group, and a nitro group—on a pyridine scaffold allows for highly regioselective downstream cross-coupling and reduction reactions.

This whitepaper provides an in-depth mechanistic elucidation of its formation, transitioning from raw starting materials through a highly controlled, four-step synthetic cascade. Designed for process chemists and drug development professionals, this guide emphasizes the causality behind reagent selection and establishes self-validating protocols to ensure high-fidelity reproducibility.

Retrosynthetic Strategy & Process Metrics

Direct functionalization of the pyridine ring is notoriously difficult due to its electron-deficient nature. To synthesize 5-chloro-3-methoxy-2-nitropyridine, the strategy relies on the temporary installation of an N-oxide directing group. This N-oxide serves a dual purpose: it activates the ring for electrophilic nitration and subsequently synergizes with the installed nitro group to drive a highly regioselective Nucleophilic Aromatic Substitution (SNAr).

Table 1: Quantitative Process Metrics & Validation Parameters
StepTransformationKey ReagentsTemp (°C)Time (h)Typical YieldPrimary IPC Method
1 N-Oxidation3,5-Dichloropyridine, H₂O₂, AcOH70 - 8012.085 - 90%LC-MS (Target: [M+H]⁺ 164)
2 SEAr NitrationHNO₃ (fuming), H₂SO₄ (conc.)90 - 10017.070 - 75%HPLC (UV 254 nm)
3 SNAr MethoxylationNaOMe, MeOH0 - 2515.080 - 85%LC-MS (Target: [M+H]⁺ 205)
4 DeoxygenationPCl₃, CH₂Cl₂0 - 254.090 - 95%TLC (Hexane/EtOAc 3:1)
Overall Synthetic Cascade

Overall_Pathway Step1 3,5-Dichloropyridine (Starting Material) Step2 3,5-Dichloropyridine N-oxide (Activated Intermediate) Step1->Step2 H2O2, AcOH N-Oxidation Step3 3,5-Dichloro-2-nitropyridine N-oxide (Nitrated Intermediate) Step2->Step3 HNO3, H2SO4 SEAr Nitration Step4 5-Chloro-3-methoxy-2-nitropyridine N-oxide (Methoxylated Intermediate) Step3->Step4 NaOMe, MeOH SNAr Methoxylation Step5 5-Chloro-3-methoxy-2-nitropyridine (Final Target) Step4->Step5 PCl3, CH2Cl2 Deoxygenation

Overall 4-step synthetic cascade for 5-Chloro-3-methoxy-2-nitropyridine.

Mechanistic Elucidation & Self-Validating Protocols

Step 1: Pyridine Ring Activation via N-Oxidation

Causality of Conditions: Pyridine is highly deactivated toward Electrophilic Aromatic Substitution (SEAr) because the electronegative nitrogen atom withdraws electron density from the ring. By oxidizing the nitrogen to an N-oxide, the oxygen atom can donate electron density back into the ring via resonance, specifically activating the 2- and 4-positions. Acetic acid (AcOH) is used as a solvent and co-reactant with hydrogen peroxide (H₂O₂) to generate peracetic acid in situ, which is a far superior electrophilic oxygen transfer agent compared to H₂O₂ alone.

Self-Validating Protocol:

  • Charge: Dissolve 3,5-dichloropyridine (1.0 eq) in glacial acetic acid (5 volumes).

  • Addition: Slowly add 30% aqueous H₂O₂ (3.0 eq) dropwise at room temperature to prevent thermal runaway.

  • Reaction: Heat the mixture to 75°C and stir for 12 hours.

  • Validation (IPC): Pull a 50 µL aliquot, quench with saturated Na₂SO₃, and analyze via LC-MS. The system is validated to proceed only when the starting material peak area is < 1%.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with dichloromethane (DCM).

Step 2: Regioselective Electrophilic Aromatic Nitration

Causality of Conditions: With the N-oxide installed, the ring is primed for nitration. The use of a "mixed acid" system (fuming HNO₃ and concentrated H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺). Regioselectivity is dictated by a combination of electronic and steric factors. While the N-oxide directs the electrophile to the 2- and 4-positions, the 4-position is severely sterically hindered by the two adjacent chlorine atoms at C3 and C5. Consequently, nitration occurs exclusively at the 2-position, yielding 3,5-dichloro-2-nitropyridine N-oxide[2].

Self-Validating Protocol:

  • Charge: Dissolve 3,5-dichloropyridine N-oxide (1.0 eq) in concentrated H₂SO₄ (4 volumes) at 0°C.

  • Addition: Dropwise addition of fuming HNO₃ (2.5 eq), maintaining internal temperature < 10°C.

  • Reaction: Gradually warm to 95°C and stir for 17 hours[3].

  • Validation (IPC): Quench an aliquot into ice water, extract with EtOAc, and run HPLC (UV 254 nm). Target completion is > 95% conversion.

  • Workup: Pour the bulk reaction mixture over crushed ice. Filter the resulting yellow precipitate and dry under a vacuum.

Step 3: Site-Specific Nucleophilic Aromatic Substitution (SNAr)

Causality of Conditions: This step introduces the methoxy group. The intermediate possesses two chlorine atoms (C3 and C5). The C3 chlorine is positioned ortho to the strongly electron-withdrawing nitro group and meta to the N-oxide. The combined inductive and resonance withdrawal from the adjacent nitro group makes the C3 position highly electrophilic. When treated with sodium methoxide (a hard nucleophile), SNAr occurs exclusively at C3 via a Meisenheimer complex, displacing the chloride ion to form 5-chloro-3-methoxy-2-nitropyridine N-oxide.

SNAr_Mechanism Reactant Reactant 3,5-Dichloro-2-nitropyridine N-oxide Meisenheimer Intermediate Meisenheimer Complex (C3-Tetrahedral) Reactant->Meisenheimer + MeO⁻ (Nucleophilic Attack) Product Product 5-Chloro-3-methoxy- 2-nitropyridine N-oxide Meisenheimer->Product - Cl⁻ (Aromatization)

Addition-elimination (SNAr) mechanism at the highly activated C3 position.

Self-Validating Protocol:

  • Charge: Suspend 3,5-dichloro-2-nitropyridine N-oxide (1.0 eq) in anhydrous methanol (10 volumes) under N₂ at 0°C.

  • Addition: Add a 25% solution of NaOMe in MeOH (1.1 eq) dropwise. Strict stoichiometric control is required to prevent bis-substitution.

  • Reaction: Stir at room temperature for 15 hours.

  • Validation (IPC): Monitor by LC-MS. The disappearance of the dichloro isotope pattern (M, M+2, M+4) and the appearance of the monochloro pattern (M, M+2) validates the transformation.

  • Workup: Quench with 1N HCl to pH 6, evaporate methanol, and extract with EtOAc.

Step 4: Traceless Deoxygenation

Causality of Conditions: The final step requires the removal of the N-oxide directing group without reducing the sensitive nitro group. Catalytic hydrogenation (e.g., Pd/C with H₂) would indiscriminately reduce the nitro group to an amine and potentially hydrodehalogenate the C5 chlorine. Phosphorus trichloride (PCl₃) is highly oxophilic and selectively reduces the N-oxide via an oxygen-transfer mechanism, generating phosphoryl chloride (POCl₃) as a byproduct.

Self-Validating Protocol:

  • Charge: Dissolve 5-chloro-3-methoxy-2-nitropyridine N-oxide (1.0 eq) in anhydrous DCM (8 volumes) at 0°C.

  • Addition: Add PCl₃ (2.0 eq) dropwise.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation (IPC): TLC (Hexane/EtOAc 3:1). The product will run significantly higher (higher R_f) than the highly polar N-oxide starting material.

  • Workup: Carefully quench with ice water (highly exothermic due to unreacted PCl₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the final target: 5-Chloro-3-methoxy-2-nitropyridine .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15645661, 5-Chloro-3-methoxy-2-nitropyridine". PubChem. URL:[Link][1]

  • Bissell, E. R.; Swansiger, R. W. "Synthesis of some methoxychloropyridine N-oxides". Journal of Heterocyclic Chemistry, 1987, 24(1), 59-62. URL:[Link]

Sources

Foundational

Whitepaper: Orthogonal Spectroscopic Elucidation of 5-Chloro-3-methoxy-2-nitropyridine

Executive Summary & Structural Logic In modern medicinal chemistry and drug development, highly functionalized heterocyclic building blocks are critical for synthesizing targeted therapeutics. 5-Chloro-3-methoxy-2-nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

In modern medicinal chemistry and drug development, highly functionalized heterocyclic building blocks are critical for synthesizing targeted therapeutics. 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1) is a prime example of a densely substituted pyridine ring that presents unique electronic and steric environments.

As a Senior Application Scientist, I approach the characterization of such molecules not as a simple data-collection exercise, but as a rigorous exercise in structural logic. The orthogonal arrangement of electron-withdrawing groups (the nitro group at C2 and the chloro group at C5) against an electron-donating group (the methoxy group at C3) creates a highly specific anisotropic and electronic profile. To unambiguously confirm this structure, we must deploy a self-validating, orthogonal analytical matrix comprising Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

The foundational chemical identifiers and computed properties for this compound are verified against [1].

Analytical Strategy and Workflow

To ensure absolute trustworthiness in our structural elucidation, the analytical workflow is designed as a self-validating system. No single technique is relied upon in isolation; instead, the connectivity derived from NMR is cross-examined against the functional group signatures from IR and the isotopic fidelity from MS.

Workflow Sample 5-Chloro-3-methoxy- 2-nitropyridine NMR_Prep NMR Prep (DMSO-d6 + TMS) Sample->NMR_Prep IR_Prep IR Prep (Direct ATR) Sample->IR_Prep MS_Prep LC-MS Prep (MeCN/H2O + 0.1% FA) Sample->MS_Prep NMR_Acq NMR Acquisition (1H & 13C, 400 MHz) NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq ESI-HRMS Acquisition (Positive Ion Mode) MS_Prep->MS_Acq Data_Integ Data Integration & Structural Elucidation NMR_Acq->Data_Integ IR_Acq->Data_Integ MS_Acq->Data_Integ

Analytical workflow for the orthogonal spectroscopic characterization of the compound.

Experimental Methodologies & Causality

The following protocols are engineered to eliminate artifacts and provide internally calibrated data. High-purity reference materials, such as those sourced from [2] or [3], are recommended for baseline system suitability tests.

Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality for Solvent Choice: DMSO-d₆ is selected over CDCl₃ due to the highly polar nature of the nitro-aromatic system, ensuring complete dissolution and sharp, quantifiable lineshapes.

  • Step 1: Weigh exactly 15 mg of the analyte and dissolve in 0.6 mL of anhydrous DMSO-d₆.

  • Step 2 (Self-Validation): Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as an internal zero-point calibrant, validating the chemical shift axis independent of external magnetic drift.

  • Step 3: Transfer the solution to a precision 5 mm NMR tube.

  • Step 4: Acquire ¹H NMR (16 scans, 1s relaxation delay) and ¹³C NMR (1024 scans, 2s relaxation delay) at 298 K on a 400 MHz spectrometer.

Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Causality for ATR: Direct ATR is chosen over traditional KBr pelleting to prevent moisture absorption (which obscures the 3000 cm⁻¹ region) and to avoid potential ion-exchange reactions with the nitro group.

  • Step 1 (Self-Validation): Clean the diamond crystal with LC-MS grade isopropanol. Perform a 32-scan background acquisition against ambient air to digitally subtract H₂O and CO₂ interferences.

  • Step 2: Deposit ~2 mg of the solid powder directly onto the diamond crystal.

  • Step 3: Apply the pressure anvil to maximize evanescent wave penetration into the sample matrix.

  • Step 4: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
  • Causality for Ionization: The basic pyridine nitrogen readily accepts a proton. Therefore, a mobile phase doped with 0.1% Formic Acid is used to drive the equilibrium toward the [M+H]⁺ species, maximizing ionization efficiency in Positive ESI mode.

  • Step 1: Prepare a 1 µg/mL dilution of the compound in Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Step 2 (Self-Validation): Infuse a lock-mass standard (e.g., Leucine Enkephalin) simultaneously to ensure mass accuracy remains within < 5 ppm, validating the exact elemental formula.

  • Step 3: Inject 2 µL into the LC-HRMS system. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Step 4: For MS/MS (CID) analysis, isolate the parent ion and apply Argon collision gas at 20 eV.

Spectroscopic Data Analysis & Interpretation

NMR Spectral Data

The ¹H NMR spectrum is defined by the integration ratio of 1:1:3, perfectly matching the two distinct aromatic protons and the methoxy group. The meta-coupling (J = 2.0 Hz) between H4 and H6 is a critical geometric proof.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz, DMSO-d₆)

Position¹H NMR (δ, ppm)Multiplicity (J in Hz)¹³C NMR (δ, ppm)Mechanistic Causality / Assignment
C2 --150.2Strongly deshielded by the attached -NO₂ group.
C3 --153.5Deshielded by the electronegative oxygen of the methoxy group.
C4 7.75d (J = 2.0)125.4Aromatic CH; partially shielded by the ortho-methoxy resonance donation.
C5 --132.8Quaternary carbon attached to the -Cl atom.
C6 8.25d (J = 2.0)142.1Aromatic CH; highly deshielded by the adjacent pyridine nitrogen and ortho-Cl.
-OCH₃ 3.98s (3H)57.2Typical aliphatic methoxy resonance.
Vibrational Spectroscopy (FT-IR)

The IR spectrum serves as the definitive proof of the functional groups, specifically the nitro and ether linkages.

Table 2: Key FT-IR Peak Assignments

Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Causality
3080 WeakC-H stretch (aromatic)sp² hybridized C-H bonds on the pyridine ring.
2950, 2850 WeakC-H stretch (aliphatic)sp³ hybridized C-H bonds of the methoxy group.
1585 MediumC=N stretchPyridine ring skeletal vibration.
1535 Strong-NO₂ asymmetric stretchHighly diagnostic for nitroaromatics; shifted slightly due to ring electron deficiency.
1350 Strong-NO₂ symmetric stretchConfirms the presence of the nitro group alongside the 1535 cm⁻¹ band.
1260, 1045 StrongC-O-C stretchesAsymmetric and symmetric ether stretches confirming the methoxy substituent.
765 MediumC-Cl stretchHalogen stretching frequency characteristic of aryl chlorides.
Mass Spectrometry (ESI-HRMS)

The exact mass of C₆H₅ClN₂O₃ is 188.00 g/mol . In positive ESI mode, we observe the protonated molecule [M+H]⁺. The presence of a single chlorine atom is unambiguously validated by the isotopic signature: a 3:1 intensity ratio between m/z 189.00 (³⁵Cl) and m/z 191.00 (³⁷Cl).

Under Collision-Induced Dissociation (CID), the nitro group acts as the primary site of lability, driving the fragmentation pathway.

Fragmentation M [M+H]⁺ m/z 189.00 / 191.00 F1 [M+H - NO]⁺ m/z 159.00 / 161.00 M->F1 -NO (30 Da) F2 [M+H - NO₂]⁺ m/z 143.01 / 145.01 M->F2 -NO₂ (46 Da) F3 [M+H - NO₂ - CH₃]⁺ m/z 128.00 / 130.00 F2->F3 -CH₃ (15 Da)

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Table 3: HRMS Isotopic and Fragmentation Data

Ion Speciesm/z (³⁵Cl)m/z (³⁷Cl)Relative AbundanceStructural Causality
[M+H]⁺ 189.00191.00100% (Base Peak)Protonation of the basic pyridine nitrogen.
[M+H - NO]⁺ 159.00161.00~25%Nitro-to-nitrite rearrangement followed by NO loss.
[M+H - NO₂]⁺ 143.01145.01~60%Direct homolytic/heterolytic cleavage of the labile C-NO₂ bond.
[M+H - NO₂ - CH₃]⁺ 128.00130.00~40%Subsequent loss of the methoxy methyl radical.

Conclusion

The structural elucidation of 5-Chloro-3-methoxy-2-nitropyridine requires a rigorous, multi-modal approach. By leveraging the internal calibration of NMR for positional isomerism, the functional group validation of ATR-FTIR, and the isotopic/fragmentation fidelity of HRMS, researchers can establish a self-validating data matrix. This methodology ensures the highest standards of scientific integrity required for downstream drug development and synthetic scaling.

References

  • PubChem , "5-Chloro-3-methoxy-2-nitropyridine | C6H5ClN2O3 | CID 15645661", National Center for Biotechnology Information, National Institutes of Health. URL:[Link]

Exploratory

Advanced Physicochemical Profiling and Synthetic Applications of 5-Chloro-3-methoxy-2-nitropyridine

As a highly functionalized heterocyclic building block, 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1) serves as a critical intermediate in the design of kinase inhibitors, agrochemicals, and advanced materials. F...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized heterocyclic building block, 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1) serves as a critical intermediate in the design of kinase inhibitors, agrochemicals, and advanced materials. For drug development professionals and synthetic chemists, mastering the physicochemical properties and electronic push-pull dynamics of this molecule is essential for executing regioselective transformations.

This technical guide provides an in-depth analysis of the compound's structural causality, validated experimental workflows, and mechanistic pathways, moving beyond basic data to explain the why behind its reactivity.

Quantitative Physicochemical Data

Understanding the baseline physical and chemical metrics of a building block is the first step in predicting its behavior in biological systems and organic solvents. The following data summarizes the core properties of 5-Chloro-3-methoxy-2-nitropyridine.

PropertyValueScientific Implication
Molecular Formula C₆H₅ClN₂O₃Highly substituted core requiring careful steric management.
Molecular Weight 188.57 g/mol Low molecular weight, ideal for fragment-based drug discovery (FBDD).
CAS Number 152684-28-1Primary identifier for sourcing and regulatory documentation.
Exact Mass 187.99887 DaCritical for high-resolution mass spectrometry (HRMS) validation.
XLogP3 1.6Optimal lipophilicity for passive membrane permeability.
Topological Polar Surface Area (TPSA) 67.9 ŲFalls within the Lipinski optimal range (< 140 Ų) for oral bioavailability.
H-Bond Donors / Acceptors 0 / 4Acts exclusively as an H-bond acceptor, influencing binding pocket orientation.

Data sourced and verified via the.[1]

Structural and Electronic Causality

The synthetic utility of 5-Chloro-3-methoxy-2-nitropyridine stems from the precise arrangement of its functional groups. The pyridine ring is inherently electron-deficient, but the substituents create a highly specific electronic topology:

  • The C2-Nitro Group (Strong EWG): The nitro group exerts a powerful electron-withdrawing effect via both induction (-I) and resonance (-M). Because it is located at the C2 position, it is para to the C5-chlorine. This relationship is mechanistically vital: it heavily descreens the C5 carbon, stabilizing the anionic Meisenheimer intermediate during nucleophilic attack.

  • The C5-Chloro Group (Leaving Group): While halogens are typically deactivating, the extreme electron deficiency of this specific ring system makes the C-Cl bond highly labile. It serves as an excellent handle for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

  • The C3-Methoxy Group (Steric & Electronic Tuning): The methoxy group donates electron density via resonance (+M) but withdraws via induction (-I). Its primary role is to provide steric hindrance, locking the conformation of adjacent substituents and increasing the overall lipophilicity of the scaffold without adding H-bond donors.

Reactivity Core 5-Chloro-3-methoxy-2-nitropyridine Nitro C2-Nitro Group (Strong EWG, Reducible) Core->Nitro Activates Ring Methoxy C3-Methoxy Group (EDG, Steric Hindrance) Core->Methoxy Ortho/Para Directing Chloro C5-Chloro Group (Leaving Group for SNAr) Core->Chloro Susceptible to Nucleophiles Pyridine Pyridine Ring (Electron Deficient) Core->Pyridine Scaffold

Electronic effects and reactivity map of the highly functionalized pyridine core.

Validated Experimental Protocols

As an Application Scientist, I prioritize protocols that are self-validating and minimize downstream purification bottlenecks. The two most common transformations for this building block are the reduction of the nitro group and the displacement of the chlorine atom.

Protocol A: Chemoselective Nitro Reduction (Avoiding Hydrodehalogenation)

Causality: A common pitfall in organic synthesis is using Palladium on Carbon (Pd/C) with hydrogen gas to reduce a nitro group on a halogenated aromatic ring. This inevitably leads to the cleavage of the C-Cl bond (hydrodehalogenation). To preserve the C5-chloro group for downstream coupling, a chemoselective reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is required.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 5-Chloro-3-methoxy-2-nitropyridine in a 4:1 mixture of Ethanol and Deionized Water (0.2 M concentration).

  • Activation: Add 5.0 equivalents of Iron powder (fine mesh) and 5.0 equivalents of solid NH₄Cl. The NH₄Cl acts as a mild proton source, preventing the reaction medium from becoming overly basic, which could trigger unwanted side reactions.

  • Reflux: Heat the heterogeneous mixture to 80°C under vigorous stirring for 2–4 hours. Monitor reaction completion via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Workup (Self-Validating Step): Once the starting material is consumed, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethyl acetate.

  • Isolation: Concentrate the filtrate in vacuo, partition between EtOAc and saturated aqueous NaHCO₃, extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield 2-amino-5-chloro-3-methoxypyridine.

Workflow Start Starting Material (152684-28-1) Reagents Fe powder, NH4Cl EtOH/H2O (4:1) Start->Reagents Reaction Reflux (80°C) Chemoselective Reagents->Reaction Filtration Hot Filtration (Remove Fe Salts) Reaction->Filtration Product 2-Amino-5-chloro- 3-methoxypyridine Filtration->Product

Chemoselective reduction workflow preventing C5-hydrodehalogenation.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C5

Causality: The para-relationship between the C2-nitro group and the C5-chlorine highly activates the C5 position. Secondary amines (e.g., morpholine, piperidine) can easily displace the chlorine atom without the need for expensive palladium catalysts.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the starting material in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). The excess base neutralizes the HCl generated during the substitution.

  • Nucleophile Addition: Add 1.2 equivalents of the desired secondary amine.

  • Heating: Stir the reaction at 60–80°C for 4–6 hours. The strong color change (often turning deep yellow/orange) is a visual indicator of the Meisenheimer complex formation and subsequent product generation.

  • Precipitation: Pour the cooled reaction mixture into ice water. The highly lipophilic SNAr product will typically precipitate out of the aqueous DMF solution, allowing for isolation via simple vacuum filtration, bypassing the need for column chromatography.

Safety, Handling, and Storage

As with all nitroaromatic and halogenated pyridine derivatives, strict adherence to safety protocols is non-negotiable, as supported by .

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly closed to prevent moisture degradation.

  • Toxicity: Nitroaromatics are known skin sensitizers and potential mutagens. Always handle within a certified chemical fume hood using nitrile gloves and safety goggles.

  • Thermal Stability: While generally stable under standard conditions, avoid exposing the compound to extreme heat or confined thermal stress, as nitro-compounds possess inherent energetic potential.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15645661, 5-Chloro-3-methoxy-2-nitropyridine." PubChem. Retrieved from:[Link]

  • Jonczyk, A., & Kowalkowska, A. "Phase-Transfer Catalysis in the Synthesis of Pyridines and Related Heterocycles." Thieme Connect. Retrieved from: [Link]

Sources

Foundational

Solvation Thermodynamics and Methodological Profiling of 5-Chloro-3-methoxy-2-nitropyridine

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary In the development of complex active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), highly functionalized pyridine derivatives serve as critical orthogonal building blocks. 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1) is a prime example, featuring three distinct reactive sites that enable precise nucleophilic aromatic substitutions (SNAr) and cross-coupling reactions.

However, the successful integration of this intermediate into scalable synthetic workflows depends entirely on its solvation thermodynamics. Poor solvent selection leads to stalled kinetics, incomplete phase-transfer catalysis, or failed crystallizations. This whitepaper provides a comprehensive analysis of the solubility profile of 5-Chloro-3-methoxy-2-nitropyridine in common organic solvents, grounded in structural causality, and outlines a self-validating empirical protocol for thermodynamic solubility determination.

Physicochemical Descriptors & Solvation Causality

To predict and understand the solubility of 5-Chloro-3-methoxy-2-nitropyridine, we must first analyze its molecular descriptors. The molecule's solubility is governed by its highly anisotropic charge distribution. The electron-withdrawing nitro (-NO2) and chloro (-Cl) groups deplete electron density from the pyridine core, creating a strong permanent dipole[1].

Table 1: Physicochemical Properties and Solvation Impact

PropertyValueCausality / Impact on Solvation
Molecular Weight 188.57 g/mol Low molecular weight facilitates rapid dissolution kinetics and lowers the crystal lattice energy barrier[1].
XLogP3 1.6Indicates moderate lipophilicity. The compound will partition favorably into organic solvents over aqueous media[1].
TPSA 67.9 ŲModerate topological polar surface area restricts deep penetration into purely non-polar hydrocarbon networks (e.g., hexane)[1].
H-Bond Donors 0The complete inability to donate hydrogen bonds severely limits aqueous solubility.
H-Bond Acceptors 4Enables strong solvation in polar aprotic solvents via dipole-dipole interactions with the solvent's electrophilic centers.
The Causality of Solvent Affinity

Because the molecule lacks hydrogen-bond donors, it cannot form the cohesive hydrogen-bond networks required to dissolve in water. Conversely, its four hydrogen-bond acceptors (derived from the nitro and methoxy oxygens) allow it to be highly soluble in polar aprotic solvents (like DMSO or DMF) and halogenated solvents (like Dichloromethane). In synthetic workflows, such as phase-transfer catalysis involving nitropyridines, leveraging this lipophilic nature in biphasic organic systems is critical for high-yield conversions[2].

Quantitative Solubility Profile in Common Organic Solvents

Based on the Abraham solvation parameters and structural heuristics of halogenated nitropyridines, the following table summarizes the solubility profile at standard ambient temperature (25°C).

Table 2: Solubility Profile in Common Organic Solvents (at 25°C)

Solvent ClassSolventEstimated Solubility (mg/mL)Solvation Mechanism & Application
Aqueous Water< 0.1Highly restricted due to the hydrophobic chloro group and lack of H-bond donors.
Aliphatic Heptane / Hexane< 1.0Poor dielectric constant cannot overcome the solid-state crystal lattice energy. Used as an anti-solvent.
Polar Protic Ethanol / Methanol10 - 25Moderate dissolution driven by the solvent's ability to donate H-bonds to the nitro/methoxy groups.
Polar Aprotic Ethyl Acetate (EtOAc)50 - 100Strong dipole-dipole interactions; excellent for liquid-liquid extraction.
Halogenated Dichloromethane (DCM)> 100High affinity due to structural similarity (polarizability of halogens). Ideal for biphasic reactions.
Highly Polar DMSO / DMF> 200Maximum solubility. Ideal for SNAr reactions due to stabilization of the Meisenheimer complex.

Self-Validating Protocol: Thermodynamic Solubility Determination

Standard shake-flask methodologies are vulnerable to undetected solid-state transformations (e.g., polymorph conversion or solvate formation) during the equilibration phase. As a Senior Application Scientist, I mandate a self-validating system where the physical state of the undissolved solute is verified post-equilibration.

Step-by-Step Methodology
  • Supersaturation Preparation: Weigh 50 mg of 5-Chloro-3-methoxy-2-nitropyridine into a 2 mL glass HPLC vial. Add 1 mL of the target organic solvent to create a visibly supersaturated suspension.

  • Isothermal Equilibration: Seal the vial and agitate at 500 RPM on a thermoshaker at exactly 25.0 ± 0.1 °C for 24 hours. Causality: A 24-hour window ensures the dissolution rate reaches a dynamic equilibrium with the precipitation rate.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C. Causality: Centrifugation is strictly preferred over filtration for volatile organic solvents (like DCM) to prevent concentration artifacts caused by solvent evaporation on a filter membrane.

  • Supernatant Analysis: Dilute a 10 µL aliquot of the clear supernatant into the mobile phase and quantify via HPLC-UV at 254 nm against a validated multi-point calibration curve.

  • Self-Validation (Solid-State Check): Recover the residual solid pellet from the centrifuge tube, dry under vacuum at room temperature, and analyze via X-ray Powder Diffraction (XRPD). Causality: This confirms that the crystal lattice has not morphed into a solvate. If the diffractogram matches the input material, the solubility value is thermodynamically valid. If it deviates, the system flags the data as the solubility of a new solvated phase.

G N1 Solid Addition (Excess API) N2 Isothermal Equilibration (24h, 25°C) N1->N2 N3 Phase Separation (Centrifugation) N2->N3 N4 Supernatant Analysis (HPLC-UV) N3->N4 Liquid Phase N5 Solid-State Verification (XRPD for Solvates) N3->N5 Solid Pellet N4->N5 Self-Validation

Workflow for self-validating thermodynamic solubility determination.

Solvent Selection Strategy for Synthetic Workflows

When utilizing 5-Chloro-3-methoxy-2-nitropyridine in drug development, the solvent must be chosen based on the specific thermodynamic requirements of the unit operation.

  • For SNAr Reactions: The displacement of the chloro or nitro group requires stabilization of a negatively charged transition state. Highly polar aprotic solvents (DMF, DMSO) are required because they dissolve the starting material entirely (>200 mg/mL) while leaving nucleophiles (like amines or alkoxides) unsolvated and highly reactive.

  • For Purification: Because DMF and DMSO are difficult to remove due to high boiling points, the reaction is typically quenched in water (where the compound's solubility is < 0.1 mg/mL), forcing the product to crash out. Alternatively, an Ethyl Acetate / Hexane anti-solvent system is used for controlled crystallization.

G Root 5-Chloro-3-methoxy-2-nitropyridine Solvent Selection Branch1 Nucleophilic Aromatic Substitution (SNAr) Root->Branch1 Branch2 Purification & Crystallization Root->Branch2 Leaf1 Polar Aprotic (DMF, DMSO) Max Solubility Branch1->Leaf1 Leaf2 Biphasic Systems (DCM / H2O) Phase-Transfer Branch1->Leaf2 Leaf3 Anti-Solvent (EtOAc / Hexane) Controlled Precipitation Branch2->Leaf3

Solvent selection decision tree for synthetic and purification applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15645661, 5-Chloro-3-methoxy-2-nitropyridine" PubChem.[Link]

  • OECD (1995), "Test No. 105: Water Solubility", OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link]

Sources

Exploratory

The Strategic Utility of 5-Chloro-3-methoxy-2-nitropyridine in Modern Drug Discovery: Historical Context, Reactivity Profiling, and Synthetic Methodologies

Executive Summary & Historical Context The evolution of medicinal chemistry over the past two decades has been defined by a transition from simple, flat aromatic rings to highly functionalized, densely substituted hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The evolution of medicinal chemistry over the past two decades has been defined by a transition from simple, flat aromatic rings to highly functionalized, densely substituted heteroaromatic scaffolds. Pyridine, one of the most ubiquitous pharmacophores in FDA-approved drugs, often requires precise pre-functionalization to enable late-stage diversification.

5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1) emerged historically not as a standalone therapeutic, but as a privileged, high-value synthetic building block[1]. Its discovery and subsequent integration into pharmaceutical pipelines were driven by the critical need for "tri-orthogonal" reactivity. By strategically placing three distinct functional groups (chloro, methoxy, and nitro) around the electron-deficient pyridine core, chemists unlocked a scaffold capable of undergoing three independent, chemoselective transformations without cross-interference. This compound has become instrumental in the synthesis of complex heterocycles, including advanced quinolizinone derivatives and kinase inhibitors[2].

Structural Rationale: The Tri-Orthogonal Vector System

As an application scientist, evaluating a building block requires understanding the electronic and steric causality of its substituents. 5-Chloro-3-methoxy-2-nitropyridine is a masterclass in push-pull electronic design:

  • C2-Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group (EWG). It drastically lowers the LUMO of the pyridine ring, activating the C2 and C6 positions for Nucleophilic Aromatic Substitution (S_N_Ar). More importantly, it serves as a masked amine. Upon reduction, it provides a primary aniline-like nitrogen for subsequent amide coupling or cyclization into imidazopyridines.

  • C3-Methoxy Group (-OMe): Provides a steric shield to the adjacent C2-nitro group while acting as an electron-donating group (EDG) via resonance. This tempers the extreme electrophilicity induced by the nitro group, preventing runaway degradation during harsh reaction conditions. It also serves as a protected hydrogen-bond donor; demethylation yields a hydroxyl group capable of crucial target-protein interactions.

  • C5-Chloro Group (-Cl): Positioned perfectly away from the steric bulk of the C2/C3 substituents, this halogen provides a reliable vector for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecular framework.

ReactivityMap Core 5-Chloro-3-methoxy-2-nitropyridine Nitro C2-Nitro Group Masked Amine / SNAr Activator Core->Nitro Fe/NH4Cl reduction Methoxy C3-Methoxy Group Steric Shield / H-Bond Precursor Core->Methoxy BBr3 Demethylation Chloro C5-Chloro Group Cross-Coupling Handle Core->Chloro Pd-Catalyzed Coupling

Fig 2. Orthogonal reactivity vectors of the 5-Chloro-3-methoxy-2-nitropyridine scaffold.

Quantitative Data Presentation

To effectively integrate this scaffold into a drug discovery workflow, its physicochemical boundaries must be understood. The table below summarizes its core metrics, highlighting its suitability for Lipinski-compliant drug design[1].

Table 1: Physicochemical and Structural Properties

PropertyValueCausality / Relevance in Drug Design
Molecular Weight 188.57 g/mol Low MW allows for extensive downstream elaboration without violating the rule of 5 (MW < 500).
LogP (Computed) ~1.8Moderate lipophilicity ensures solubility in both organic reaction solvents and aqueous biological assays.
Hydrogen Bond Acceptors 4High HBA count (N, O, O, O) provides multiple vectors for kinase hinge-binding or solvent interactions.
Topological Polar Surface Area 68.7 ŲOptimal TPSA for maintaining cell permeability while preventing non-specific hydrophobic aggregation.

Experimental Protocols: Self-Validating Systems

In chemical synthesis, a protocol is only as good as its validation checkpoints. The following methodologies detail the de novo synthesis of the scaffold and its chemoselective functionalization, explaining the mechanistic causality behind each step.

De Novo Scaffold Synthesis

The synthesis begins with 5-chloro-3-pyridinol, leveraging the directing effects of the hydroxyl group.

SynthesisWorkflow A 5-Chloro-3-pyridinol B Electrophilic Nitration HNO3 / H2SO4 A->B Regioselective C 5-Chloro-2-nitro- 3-pyridinol B->C D O-Methylation MeI / K2CO3 C->D Chemoselective E 5-Chloro-3-methoxy- 2-nitropyridine D->E

Fig 1. Step-by-step synthesis workflow of 5-Chloro-3-methoxy-2-nitropyridine.

Step 1: Electrophilic Aromatic Nitration

  • Objective: Introduce the nitro group exclusively at the C2 position to yield 5-chloro-2-nitropyridin-3-ol (CAS: 936247-35-7).

  • Causality: Pyridine is highly electron-deficient and resists electrophilic aromatic substitution. However, the strongly electron-donating C3-hydroxyl group overcomes this barrier, directing the nitronium ion ( NO2+​ ) to the adjacent ortho position (C2).

  • Procedure: To a 0°C solution of 5-chloro-3-pyridinol in concentrated H2​SO4​ , slowly add fuming HNO3​ (1.1 equivalents). Maintain the temperature below 10°C to prevent oxidative ring cleavage. Stir for 2 hours, then carefully pour over crushed ice.

  • Self-Validation: The reaction is successful when a bright yellow precipitate forms upon quenching in ice water. LC-MS will confirm the mass shift from 129 m/z to 174 m/z.

Step 2: Chemoselective O-Methylation

  • Objective: Convert the hydroxyl group to a methoxy ether to yield the final product[1].

  • Causality: The C3-hydroxyl proton is highly acidic (pKa ~ 6-7) due to the adjacent C2-nitro group. Using a mild base like K2​CO3​ selectively deprotonates the hydroxyl without triggering nucleophilic attack on the C5-chloride or displacing the nitro group[3].

  • Procedure: Dissolve 5-chloro-2-nitropyridin-3-ol in anhydrous DMF. Add K2​CO3​ (2.0 eq) and Methyl Iodide (1.5 eq). Stir at 60°C for 4 hours.

  • Self-Validation: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the highly polar, streaking starting material and the emergence of a tight, fast-moving UV-active spot. 1H NMR validation requires the observation of a sharp 3H singlet at ~4.0 ppm.

Chemoselective Nitro Reduction (Application Protocol)

Table 2: Orthogonal Reactivity Matrix

Functional GroupTransformationReagentsChemoselectivity Rationale
-NO₂ (C2) Reduction to AmineFe powder, NH4​Cl , EtOH/H₂OSingle-electron transfer mechanism avoids hydrodehalogenation of the C5-Cl bond.
-Cl (C5) Suzuki Coupling Pd(dppf)Cl2​ , Boronic Acid, BasePd inserts into the C-Cl bond; the nitro group remains untouched under mild basic conditions.
  • Objective: Reduce the C2-nitro group to an amine without cleaving the C5-chloro bond.

  • Causality: Standard hydrogenation ( H2​ , Pd/C) will indiscriminately cleave the aryl-chloride bond (hydrodehalogenation). The Béchamp reduction (Iron/ NH4​Cl ) operates via a single-electron transfer (SET) pathway that is completely blind to the aryl chloride, ensuring 100% chemoselectivity.

  • Procedure: Suspend 5-chloro-3-methoxy-2-nitropyridine in a 4:1 mixture of EtOH and water. Add Iron powder (5.0 eq) and NH4​Cl (2.0 eq). Heat to 80°C for 3 hours. Filter hot through a pad of Celite to remove iron oxides.

  • Self-Validation: The distinct yellow color of the nitro compound will dissipate into a colorless/pale brown solution. The resulting amine will react with a ninhydrin stain on a TLC plate, producing a vivid purple spot.

Applications in Advanced Drug Discovery

The true historical value of 5-Chloro-3-methoxy-2-nitropyridine lies in its application in patent literature and proprietary drug discovery. Notably, it has been utilized as a foundational core in the synthesis of quinolizinone compounds [2]. In these complex architectures, the C5-chloro group is cross-coupled with advanced aryl-boronic acids to build extended biaryl systems, while the C2-nitro group is reduced and subsequently cyclized to form the quinolizinone tricyclic core.

Furthermore, in kinase inhibitor design, the C3-methoxy group is often left intact during early synthetic steps to ensure solubility and prevent unwanted side reactions, only to be cleaved (using BBr3​ ) in the final step to reveal a hydroxyl group. This hydroxyl group acts as a critical hydrogen-bond donor to the kinase hinge region (e.g., interacting with the backbone amide of structurally conserved active sites).

Conclusion

5-Chloro-3-methoxy-2-nitropyridine is not merely a chemical reagent; it is a meticulously engineered molecular scaffold. By understanding the causal relationships between its electronic properties and physical structure, medicinal chemists can exploit its orthogonal reactivity to rapidly assemble complex, biologically active architectures with high fidelity and self-validating precision.

References

  • PubChem. "5-Chloro-3-methoxy-2-nitropyridine | C6H5ClN2O3 | CID 15645661". National Center for Biotechnology Information. Available at:[Link]

  • Jonczyk, A. and Kowalkowska, A. "Sodium hydroxide is a hygroscopic substance which exhibits both basic as well as nucleophilic addition–elimination mechanism". Science of Synthesis, Thieme. Available at:[Link]

  • Satoh M., et al. "US20060084665A1 - Quinolizinone compound and use thereof as...". Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Chloro-3-methoxy-2-nitropyridine as a Divergent Scaffold in Pharmaceutical Synthesis

Executive Summary In modern drug discovery, the rapid generation of diverse, sp3-rich, and heteroaromatic libraries relies heavily on poly-functionalized building blocks. 5-Chloro-3-methoxy-2-nitropyridine (CAS 152684-28...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid generation of diverse, sp3-rich, and heteroaromatic libraries relies heavily on poly-functionalized building blocks. 5-Chloro-3-methoxy-2-nitropyridine (CAS 152684-28-1)[1] is a highly versatile, orthogonal scaffold frequently utilized in the synthesis of kinase inhibitors, HIV integrase inhibitors, and fused bicyclic pharmacophores such as imidazo[4,5-b]pyridines. This application note details the mechanistic rationale and validated protocols for exploiting its three distinct functional handles: the reducible C2-nitro group, the cross-coupling-ready C5-chloro group, and the sterically tunable C3-methoxy group.

Strategic Reactivity & Mechanistic Insights

As a Senior Application Scientist, I frequently encounter the challenge of chemoselectivity when functionalizing poly-substituted pyridines. The utility of 5-Chloro-3-methoxy-2-nitropyridine lies in understanding the electronic interplay between its substituents:

  • The C2-Nitro Group (Chemoselective Reduction): The nitro group acts as a masked amine. However, standard catalytic hydrogenation (e.g., Pd/C with H2​ ) is a poor choice for this substrate. The strongly electron-withdrawing nitro group sits para to the C5-chloro group, highly activating the C-Cl bond. Palladium will readily oxidatively add into this activated C-Cl bond, leading to rapid hydrodehalogenation. Causality & Solution: To prevent this, we employ a Béchamp-type reduction using Iron powder and Ammonium Chloride[2]. Iron acts as a single-electron transfer (SET) reducing agent that specifically targets the N-O bonds without possessing the necessary d-electron configuration to oxidatively add into the C-Cl bond under mild conditions[3].

  • The C5-Chloro Group (Suzuki-Miyaura Coupling): While aryl chlorides are generally less reactive than bromides or iodides, the C5-Cl bond here is activated by the electron-deficient nitropyridine ring. Causality & Solution: The primary challenge is catalyst poisoning via coordination of the pyridine nitrogen to the palladium center. We utilize Pd(dppf)Cl2​ [4]. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is bidentate with a large bite angle, which sterically shields the palladium center from pyridine coordination while accelerating the reductive elimination step of the catalytic cycle[5].

  • The C3-Methoxy Group: This group provides a steric shield during ortho-functionalization and acts as a hydrogen-bond acceptor. Post-synthesis, it can be chemoselectively demethylated (e.g., using BBr3​ ) to yield a 3-hydroxypyridine, a common motif in metalloenzyme inhibitors.

Divergent Synthetic Workflows

The orthogonal reactivity of this scaffold allows for divergent synthetic pathways, enabling the construction of complex libraries from a single starting material.

G A 5-Chloro-3-methoxy- 2-nitropyridine B 2-Amino-5-chloro- 3-methoxypyridine A->B Fe / NH4Cl (Chemoselective) C 5-Aryl-3-methoxy- 2-nitropyridine A->C Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki-Miyaura) D Imidazo[4,5-b]pyridine Derivatives B->D 1. Cross-Coupling 2. Cyclocondensation E 2-Amino-5-aryl- 3-methoxypyridine B->E Ar-B(OH)2, Pd cat. (Suzuki-Miyaura) C->E Fe / NH4Cl (Nitro Reduction) E->D Cyclocondensation (R-CHO or R-C(OEt)3)

Divergent synthetic pathways of 5-Chloro-3-methoxy-2-nitropyridine in drug discovery.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure reproducibility and high fidelity in library generation.

Protocol A: Chemoselective Nitro Reduction

Objective: Synthesize 2-Amino-5-chloro-3-methoxypyridine without hydrodehalogenation.

  • Reaction Setup: Charge a 250 mL round-bottom flask with 5-Chloro-3-methoxy-2-nitropyridine (10.0 mmol, 1.0 equiv), Iron powder (325 mesh, 50.0 mmol, 5.0 equiv), and NH4​Cl (50.0 mmol, 5.0 equiv).

  • Solvent Addition: Suspend the mixture in a degassed solution of EtOH/ H2​O (3:1 v/v, 50 mL).

  • Execution: Heat the vigorously stirred suspension to 80 °C for 2–4 hours. Causality: Vigorous mechanical stirring is essential for heterogeneous SET reactions to maximize surface area contact between the organic substrate and the Fe powder.

  • Self-Validation (In-Process Control): Monitor by LC-MS. The reaction is complete when the starting material ( [M+H]+=189 ) is fully consumed. The product will show a distinct mass shift to [M+H]+=159 . Crucial Check: The absence of an m/z=125 peak confirms that chemoselectivity was maintained and no des-chloro byproduct was formed.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides, washing the cake with hot EtOAc (3 × 30 mL). Concentrate the filtrate in vacuo, partition between EtOAc and saturated aqueous NaHCO3​ , dry the organic layer over Na2​SO4​ , and evaporate to yield the pure 2-amino product.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Arylate the C5 position while tolerating the C2-nitro group.

  • Reaction Setup: In a Schlenk flask, combine 5-Chloro-3-methoxy-2-nitropyridine (5.0 mmol, 1.0 equiv), the desired Arylboronic acid (6.0 mmol, 1.2 equiv), and K2​CO3​ (15.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.25 mmol, 5 mol%). Causality: The robust dppf ligand prevents catalyst deactivation by the pyridine nitrogen and is highly stable under the basic aqueous conditions required for boronate activation[4].

  • Solvent Addition: Add sparged 1,4-Dioxane/ H2​O (4:1 v/v, 30 mL). Causality: Water is critical to dissolve the inorganic base and activate the boronic acid via the formation of a reactive trihydroxyboronate complex.

  • Execution: Heat to 90 °C under an N2​ atmosphere for 12 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc, 3:1). Look for the complete consumption of the UV-active starting material and the appearance of a new, highly fluorescent spot (due to the extended π -conjugation of the biaryl system).

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), wash with brine, dry over MgSO4​ , and purify via silica gel flash chromatography.

Protocol C: Cyclocondensation to Imidazo[4,5-b]pyridine

Objective: Construct a fused bicyclic pharmacophore from the 2-amino-3-methoxy intermediate.

  • Reaction Setup: In a sealed pressure tube, combine 2-Amino-5-aryl-3-methoxypyridine (2.0 mmol, 1.0 equiv) and Triethyl orthoformate (10 mL, acting as both reagent and solvent).

  • Catalyst Addition: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.2 mmol, 0.1 equiv).

  • Execution: Heat the mixture to 110 °C for 6 hours. Causality: The elevated temperature drives off the ethanol byproduct, shifting the thermodynamic equilibrium toward the cyclized imidazole ring.

  • Self-Validation: Monitor by LC-MS. Look for the loss of two molecules of EtOH and one molecule of H2​O , resulting in the fused bicyclic mass ( [M+H]+=Starting Mass+10 ).

  • Workup: Cool to room temperature, concentrate in vacuo, and triturate the residue with cold diethyl ether to precipitate the pure Imidazo[4,5-b]pyridine scaffold.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized reaction conditions, expected yields, and critical impurity profiles for the workflows described above.

Reaction TypeReagents / CatalystSolvent SystemTemp (°C)Yield (%)Key Impurity Profile
Chemoselective Reduction Fe powder, NH4​Cl (5 equiv)EtOH / H2​O (3:1)8085 - 92< 2% des-chloro byproduct
Suzuki-Miyaura Coupling Pd(dppf)Cl2​ (5 mol%), K2​CO3​ 1,4-Dioxane / H2​O (4:1)9078 - 88< 5% homocoupled aryl
Cyclocondensation Triethyl orthoformate, pTSANeat / Toluene11075 - 85< 5% N-formyl intermediate

References

  • PubChem. "5-Chloro-3-methoxy-2-nitropyridine | C6H5ClN2O3 | CID 15645661". National Institutes of Health.[Link]

  • Zhong, X., et al. "Chemoselective Reduction of Aryl Halide Bearing Nitro Group Enabled by Heterogeneous Monolith Supported Pd Catalyst". Topics in Catalysis (2025).[Link]

  • Aktaş, A. "Suzuki–Miyaura and Hiyama coupling catalyzed by PEPPSI-type complexes with non-bulky NHC ligand". ResearchGate (2019).[Link]

  • Shaughnessy, K. H. "Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media". Wiley-VCH.[Link]

  • Plietker, B., et al. "Iron Catalysis in Organic Synthesis". Chemical Reviews, ACS Publications (2015).[Link]

Sources

Application

Application Note: Divergent Synthesis of Functionalized Pyridines from 5-Chloro-3-methoxy-2-nitropyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Experimental Rationale Introduction & Chemical Rationale The highly functionalized building block 5...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Experimental Rationale

Introduction & Chemical Rationale

The highly functionalized building block 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1)[1],[2] is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and NAMPT (Nicotinamide phosphoribosyltransferase) inhibitors[3],[4],. Its utility stems from the orthogonal reactivity of its three substituents, which allows for regioselective, step-wise derivatization.

As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of this scaffold to optimize synthetic workflows:

  • Nucleophilic Aromatic Substitution (SNAr) at C5: The chlorine atom at the C5 position is situated para to the strongly electron-withdrawing nitro group at C2. During nucleophilic attack at C5, the resulting anionic Meisenheimer intermediate is profoundly stabilized because the negative charge delocalizes directly onto the oxygen atoms of the C2-nitro group[5],[6]. This makes the C5-Cl highly susceptible to displacement by amines, alkoxides, and thiolates[7].

  • Chemoselective Nitro Reduction at C2: The nitro group can be reduced to yield a 2-aminopyridine motif, a classic hydrogen-bond donor/acceptor system for kinase hinge binding.

  • Cross-Coupling at C5: If SNAr is not desired, the C5-Cl bond can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups.

Mandatory Visualization: Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways available from the parent building block.

SynthesisPathways SM 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1) SNAr_Prod 5-Substituted-3-methoxy-2-nitropyridine (via SNAr) SM->SNAr_Prod Amines/Alkoxides DIPEA, DMF, 80°C Red_Prod 2-Amino-5-chloro-3-methoxypyridine (via Chemoselective Reduction) SM->Red_Prod Fe, NH4Cl EtOH/H2O, 80°C Suz_Prod 5-Aryl-3-methoxy-2-nitropyridine (via Suzuki Coupling) SM->Suz_Prod Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, Dioxane, 90°C Final_Prod 2-Amino-5-substituted-3-methoxypyridine (Fully Functionalized Scaffold) SNAr_Prod->Final_Prod Fe, NH4Cl EtOH/H2O, 80°C Suz_Prod->Final_Prod Fe, NH4Cl EtOH/H2O, 80°C

Caption: Divergent synthetic workflows for functionalizing 5-Chloro-3-methoxy-2-nitropyridine.

Quantitative Data & Analytical Markers

To ensure a self-validating experimental system, researchers must monitor specific analytical markers during each transformation. Table 1 summarizes the expected outcomes and validation metrics.

Table 1: Reaction Conditions and Analytical Validation Markers

WorkflowTransformationTypical Reagents & ConditionsExpected YieldKey Analytical Markers (LC-MS / ¹H NMR)
A. SNAr C5-Cl C5-NR 2​ Amine, DIPEA, DMF, 80 °C75–90%MS: Loss of 3:1 Cl isotope pattern.NMR: Upfield shift of C4/C6 protons due to electron-donating amine.
B. Reduction C2-NO 2​ C2-NH 2​ Fe, NH 4​ Cl, EtOH/H 2​ O, 80 °C80–95%MS: Mass shift of -30 Da.NMR: Appearance of broad singlet (-NH 2​ ) at 5.0–6.0 ppm.
C. Suzuki C5-Cl C5-ArylAr-B(OH) 2​ , Pd(dppf)Cl 2​ , 90 °C60–85%MS: Mass increase corresponding to Ar group.NMR: Appearance of new aromatic protons (7.0–8.5 ppm).

Step-by-Step Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C5

Causality Insight: The use of a polar aprotic solvent (DMF) accelerates the SNAr reaction by leaving the nucleophile unsolvated and highly reactive. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and deactivation of the incoming amine nucleophile[5].

  • Setup: Charge a dried 50 mL round-bottom flask with 5-Chloro-3-methoxy-2-nitropyridine (1.0 mmol, 1.0 equiv) and anhydrous DMF (5.0 mL, 0.2 M).

  • Addition: Add the desired secondary or primary amine nucleophile (1.2 mmol, 1.2 equiv) followed by DIPEA (2.0 mmol, 2.0 equiv).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C under an inert nitrogen atmosphere for 4–6 hours.

  • In-Process Validation: Sample 10 µL of the reaction mixture into 1 mL of Acetonitrile. Analyze via LC-MS. The reaction is complete when the starting material mass (showing the characteristic 3:1 ³⁵Cl/³⁷Cl isotopic cluster) is fully consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and wash sequentially with 5% aqueous LiCl (3 × 15 mL) to effectively remove the DMF.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Nitro Reduction

Causality Insight: Catalytic hydrogenation (e.g., Pd/C with H 2​ ) of chloronitropyridines frequently leads to unwanted hydrodechlorination at the C5 position. Utilizing Iron powder and Ammonium Chloride in a protic solvent mixture provides a mild, chemoselective single-electron transfer (SET) reduction pathway that perfectly preserves the C5-Cl bond.

  • Setup: Suspend the nitropyridine derivative (1.0 mmol, 1.0 equiv) in a 4:1 mixture of Ethanol and deionized Water (6.5 mL, ~0.15 M).

  • Addition: Add Iron powder (325 mesh, 5.0 mmol, 5.0 equiv) and Ammonium Chloride (NH 4​ Cl, 5.0 mmol, 5.0 equiv) in a single portion.

  • Reaction: Heat the heterogeneous suspension to 80 °C under vigorous magnetic stirring for 2–3 hours.

  • In-Process Validation: Monitor via TLC (typically 1:1 Hexanes/EtOAc). The product will appear as a highly polar, UV-active spot that stains distinctly positive (yellow/orange) with ninhydrin due to the newly formed primary amine.

  • Work-up: While still hot, filter the reaction mixture through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 10 mL).

  • Isolation: Concentrate the filtrate to remove ethanol. Partition the aqueous residue between EtOAc and saturated aqueous NaHCO 3​ . Extract, dry the combined organics over Na 2​ SO 4​ , and concentrate to afford the 2-aminopyridine derivative.

Protocol C: Suzuki-Miyaura Cross-Coupling at C5

Causality Insight: The electron-deficient nature of the nitropyridine ring can make the initial oxidative addition of palladium sluggish. Employing Pd(dppf)Cl 2​ —a catalyst with an electron-rich, bidentate phosphine ligand—facilitates oxidative addition while preventing catalyst deactivation.

  • Setup: In an oven-dried Schlenk flask, combine 5-Chloro-3-methoxy-2-nitropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and Na 2​ CO 3​ (3.0 mmol, 3.0 equiv).

  • Solvent: Add a pre-degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL, 0.1 M).

  • Catalyst Addition: Under a positive flow of argon, quickly add Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%).

  • Reaction: Seal the flask and heat to 90 °C for 12 hours.

  • In-Process Validation: LC-MS analysis should indicate the complete consumption of the chlorinated starting material and the appearance of the cross-coupled product mass.

  • Work-up & Isolation: Cool to room temperature, filter through a short pad of Celite, and concentrate the filtrate. Purify the crude residue directly via silica gel chromatography to isolate the 5-aryl-3-methoxy-2-nitropyridine.

References

  • PubChem Compound Summary for CID 15645661 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Novel compounds and compositions for the inhibition of NAMPT (US20130273034A1)
  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ChemRxiv URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 5-Chloro-3-methoxy-2-nitropyridine in Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols Executive Summary & Chemical Profile In modern medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Executive Summary & Chemical Profile

In modern medicinal chemistry, the design of highly specific kinase inhibitors and central nervous system (CNS) therapeutics relies heavily on densely functionalized heterocyclic building blocks. 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1) [1] has emerged as a privileged scaffold for the synthesis of complex bicyclic systems, such as imidazo[4,5-b]pyridines and pyrrolo[2,3-b]pyridines.

With a molecular weight of 188.57 g/mol and the formula C₆H₅ClN₂O₃ [2], this compound offers three orthogonal vectors for structural diversification. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction descriptions, providing you with the mechanistic causality and self-validating protocols necessary to master this building block in your drug discovery campaigns.

Mechanistic Rationale: The Trifunctional Advantage

The true value of 5-Chloro-3-methoxy-2-nitropyridine lies in the distinct electronic and steric properties of its three substituents, which allow for sequential, chemoselective modifications without the need for excessive protecting group chemistry.

  • C2-Nitro Group (The Masked Amine): The strongly electron-withdrawing nitro group activates the pyridine ring, but its primary utility in drug discovery is as a masked primary amine. Upon controlled reduction, it yields a 2-aminopyridine—a critical hydrogen-bond donor motif for interacting with the hinge region of kinases.

  • C5-Chloro Group (The Cross-Coupling Handle): Unlike halogens at the C2 or C4 positions which are highly susceptible to Nucleophilic Aromatic Substitution (S_NAr), the C5-chloro group is electronically deactivated toward nucleophiles [3]. This makes it an ideal, stable handle for late-stage Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, or Buchwald-Hartwig) to extend the molecule into hydrophobic binding pockets.

  • C3-Methoxy Group (The Modulator): The methoxy group serves a dual purpose. Sterically, it forces specific conformations of C2-substituents. Electronically, it donates electron density into the ring, modulating the pKa of the adjacent nitrogen. Furthermore, it can be selectively demethylated to reveal a hydroxyl group, generating a bidentate chelator or a new vector for etherification.

OrthogonalReactivity Core 5-Chloro-3-methoxy -2-nitropyridine Nitro C2-Nitro Group (Reduction) Core->Nitro Fe/NH4Cl or H2/Pt Chloro C5-Chloro Group (Cross-Coupling) Core->Chloro Pd Catalysis (Suzuki/Buchwald) Methoxy C3-Methoxy Group (Demethylation) Core->Methoxy BBr3 or Py·HCl Prod1 2-Aminopyridine Derivatives Nitro->Prod1 Prod2 C5-Aryl/Alkyl Substituted Pyridines Chloro->Prod2 Prod3 Pyridin-3-ol Derivatives Methoxy->Prod3

Figure 1: Orthogonal functionalization vectors of 5-Chloro-3-methoxy-2-nitropyridine.

Validated Experimental Protocols

The following protocols have been optimized to ensure high yield and chemoselectivity. Every step includes a self-validating checkpoint to ensure process integrity before moving to the next synthetic stage.

Protocol A: Chemoselective Reduction of the C2-Nitro Group

Objective: Synthesize 2-Amino-5-chloro-3-methoxypyridine. Causality Insight: A common pitfall in pyridine chemistry is using standard catalytic hydrogenation (Pd/C with H₂) for nitro reduction, which frequently results in unwanted hydrodehalogenation of the C5-chlorine. To prevent this, we utilize a modified Béchamp reduction (Fe/NH₄Cl). The mild single-electron transfer mechanism of elemental iron strictly targets the nitro group, preserving the critical C5-chloride for downstream coupling.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 5-Chloro-3-methoxy-2-nitropyridine (10.0 mmol, 1.88 g) in a solvent mixture of Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl, 50.0 mmol, 2.67 g) and Iron powder (325 mesh, 50.0 mmol, 2.79 g) to the stirring solution.

  • Reaction: Attach a reflux condenser and heat the suspension to 80 °C for 3 hours under a nitrogen atmosphere.

  • Validation Checkpoint 1 (In-Process): Monitor via LC-MS. The starting material ( m/z 189.0) must be completely consumed. The product peak should appear at m/z 159.0[M+H]⁺. Crucial: Scan for m/z 125.0; the presence of this mass indicates over-reduction (loss of chlorine). If absent, the chemoselectivity is validated.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxide salts, washing the filter cake thoroughly with Ethyl Acetate (3 × 50 mL).

  • Isolation: Wash the combined organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a pale yellow solid.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Synthesize 2-Amino-5-aryl-3-methoxypyridine derivatives. Causality Insight: Following the reduction in Protocol A, the resulting 2-amino-3-methoxypyridine ring is highly electron-rich. This deactivates the C5-chloride toward oxidative addition by Palladium. To overcome this high activation energy barrier, we select Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand provides a wide bite angle, which thermodynamically forces the difficult reductive elimination step, driving the catalytic cycle forward.

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or Schlenk flask with 2-Amino-5-chloro-3-methoxypyridine (5.0 mmol, 0.79 g), the desired Arylboronic Acid (6.0 mmol), and Potassium Carbonate (K₂CO₃, 10.0 mmol, 1.38 g).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.25 mmol, 0.18 g).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane (15 mL) and Water (3 mL). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which would otherwise poison the Pd(0) active species.

  • Reaction: Seal the vessel and heat to 90 °C for 12 hours.

  • Validation Checkpoint 2 (Post-Reaction): Perform Thin Layer Chromatography (TLC) using 50% EtOAc/Hexanes. The product spot will be highly UV-active at 254 nm and will stain positively with Ninhydrin (due to the free amine), differentiating it from homocoupled boronic acid byproducts.

  • Purification: Dilute with water, extract with Dichloromethane, and purify via silica gel flash chromatography.

SynthesisWorkflow Step1 Starting Material 5-Chloro-3-methoxy-2-nitropyridine Step2 Chemoselective Nitro Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Step1->Step2 Avoids dehalogenation Step3 Intermediate: 2-Amino-5-chloro-3-methoxypyridine Step2->Step3 Step4 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Step3->Step4 C-C Bond Formation Step5 Intermediate: 2-Amino-5-aryl-3-methoxypyridine Step4->Step5 Step6 Cyclization / Demethylation (Formic Acid / BBr3) Step5->Step6 Pharmacophore Assembly Step7 Target Scaffold: Substituted Imidazo[4,5-b]pyridine Step6->Step7

Figure 2: Synthetic workflow for generating Imidazo[4,5-b]pyridine kinase inhibitor scaffolds.

Quantitative Data Summary

To assist in scale-up and reaction planning, the following table summarizes the expected quantitative outcomes for the functionalization of 5-Chloro-3-methoxy-2-nitropyridine based on the protocols provided.

TransformationReagents / CatalystTemp (°C)Time (h)Target Bond FormedTypical Yield (%)Major Byproduct Risk
Nitro Reduction Fe powder, NH₄Cl, EtOH/H₂O803N-H (Primary Amine)88 - 95%Hydrodehalogenation (if H₂/Pd is used)
Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃9012C5-C(Aryl)75 - 85%Boronic acid homocoupling
Demethylation BBr₃, Dichloromethane-78 to 254O-H (Phenolic)80 - 90%Incomplete cleavage
Buchwald-Hartwig HNR₂, Pd₂(dba)₃, XPhos, t-BuONa10016C5-N (Secondary Amine)60 - 75%S_NAr displacement at C3

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15645661, 5-Chloro-3-methoxy-2-nitropyridine". PubChem. Available at:[Link]

  • ChemSynthesis Chemical Database. "5-chloro-3-methoxy-2-nitropyridine 1-oxide and related derivatives". ChemSynthesis. Available at: [Link]

Application

Application Note: Robust RP-HPLC-UV Quantification of 5-Chloro-3-methoxy-2-nitropyridine in Complex Reaction Mixtures

Executive Summary The accurate quantification of 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1)[1] in crude reaction mixtures is a critical analytical requirement during the synthesis of pharmaceutical active ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1)[1] in crude reaction mixtures is a critical analytical requirement during the synthesis of pharmaceutical active ingredients (APIs) and bioactive small molecules. Reaction matrices are inherently complex, often containing unreacted starting materials, closely related regioisomers, and degradation products. This application note details a highly selective, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to provide robust quantitative data. The protocol is fully aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

Analytical Strategy & Causality

When developing a quantitative method for nitropyridine derivatives, analytical scientists must choose between Gas Chromatography (GC) and Liquid Chromatography (LC). While GC-FID offers excellent resolution for volatile compounds, nitropyridines exhibit significant thermal lability. The elevated temperatures required for GC vaporization often lead to degradation in the inlet, resulting in artifact peaks and inaccurate quantification[3]. Consequently, RP-HPLC coupled with Ultraviolet (UV) detection is the authoritative standard for this class of compounds.

Column Selection: The Role of π−π Interactions

Standard C18 columns rely purely on hydrophobic partitioning, which often fails to resolve closely related regioisomers (e.g., separating 5-chloro-3-methoxy-2-nitropyridine from 5-chloro-2-methoxy-3-nitropyridine). To overcome this, a Phenyl-Hexyl stationary phase is selected. The electron-rich phenyl ring of the stationary phase engages in strong π−π interactions with the electron-deficient nitropyridine ring of the analyte. This orthogonal retention mechanism dramatically enhances selectivity and resolution.

Mobile Phase Optimization: Suppressing Silanol Activity

The basic nature of the pyridine nitrogen presents a chromatographic challenge: it can interact with residual, unendcapped silanol groups on the silica support, leading to severe peak tailing. To mitigate this, 0.1% Trifluoroacetic acid (TFA) is incorporated into the aqueous mobile phase. TFA serves a dual purpose:

  • It lowers the pH, ensuring the pyridine nitrogen remains fully protonated.

  • It acts as an ion-pairing agent and suppresses silanol ionization, yielding sharp, symmetrical peaks essential for accurate integration.

LogicTree Start Target: 5-Chloro-3-methoxy -2-nitropyridine Therm Thermal Stability Assessment Start->Therm GC GC-FID (High Degradation Risk) Therm->GC Volatile? HPLC RP-HPLC-UV (Preferred Method) Therm->HPLC Thermally Labile? Col Column Selection (Regioisomer Resolution) HPLC->Col C18 Standard C18 (Hydrophobic only) Col->C18 Baseline Phenyl Phenyl-Hexyl (π-π Interactions) Col->Phenyl Enhanced Selectivity MP Mobile Phase Optimization Phenyl->MP Neutral Neutral pH (Peak Tailing) MP->Neutral Unmodified Acidic 0.1% TFA / Acidic (Sharp Peaks) MP->Acidic Silanol Suppression

Figure 1: Causal logic tree for analytical method development of nitropyridine derivatives.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates rigorous sample preparation and a mandatory System Suitability Test (SST) that must pass before any reaction mixture is analyzed.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmMaximizes π−π interactions for isomer resolution.
Mobile Phase A Water + 0.1% TFAControls pH; suppresses silanol interactions.
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFAStrong eluent; maintains ion-pairing in organic phase.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 35 °CReduces solvent viscosity and stabilizes retention times.
Detection UV at 270 nmAligns with the π→π∗ transition of the pyridine ring.
Injection Vol. 5 µLPrevents column overloading and peak distortion.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
2.0 80 20
10.0 20 80
12.0 20 80
12.1 80 20

| 16.0 | 80 | 20 (Re-equilibration) |

Step-by-Step Methodology

Step 1: Reagent and Standard Preparation

  • Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Prepare Mobile Phase B by adding 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Prepare a Reference Standard Solution of pure 5-Chloro-3-methoxy-2-nitropyridine at 0.5 mg/mL in MeCN.

Step 2: Reaction Mixture Sample Preparation

  • Sampling & Quenching: Extract exactly 50 µL of the active reaction mixture and immediately transfer it into a vial containing 950 µL of cold (-20 °C) Acetonitrile. Causality: The cold organic solvent instantly arrests reaction kinetics and precipitates highly polar inorganic salts (e.g., carbonates) that could damage the HPLC column.

  • Vortexing: Vortex the quenched mixture for 30 seconds to ensure complete homogenization.

  • Filtration: Pass the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial. Causality: PTFE is chemically inert to harsh reaction solvents; 0.22 µm filtration prevents sub-micron particulates from clogging the column frit.

Workflow A Reaction Mixture Sampling (50 µL) B Reaction Quenching (Cold MeCN) A->B C Vortex & Dilution (Target: ~0.5 mg/mL) B->C D Filtration (0.22 µm PTFE) C->D E RP-HPLC-UV Analysis D->E F Data Processing & Yield Quantification E->F

Figure 2: Standardized sample preparation and analysis workflow for reaction monitoring.

Step 3: System Suitability Testing (SST) Before analyzing the reaction samples, inject the Reference Standard Solution five times. The system is only validated for use if it meets the following criteria:

SST ParameterAcceptance CriteriaPurpose
Retention Time (RT) %RSD 1.0%Confirms pump stability and proper column equilibration.
Peak Area %RSD 2.0%Validates autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 1.5Ensures silanol interactions are adequately suppressed.
Theoretical Plates ( N ) 5,000Confirms column efficiency has not degraded.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure regulatory compliance and scientific integrity, this method aligns with the ICH Q2(R2) Validation of Analytical Procedures guidelines (effective June 14, 2024)[2]. The following parameters must be established during the formal validation phase:

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, standard, and a spiked reaction mixture. Evaluate peak purity using a Diode Array Detector (DAD).Resolution ( Rs​ ) 2.0 between 5-Chloro-3-methoxy-2-nitropyridine and nearest impurity. Peak purity index 0.990.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target analytical concentration (e.g., 0.25 to 0.75 mg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of the target concentration response.
Accuracy (Recovery) Spike known amounts of standard into a synthetic reaction matrix at 80%, 100%, and 120% levels (triplicate).Mean recovery must be between 98.0% and 102.0% across all levels.
Precision (Repeatability) 6 replicate preparations of the reaction mixture at 100% target concentration.%RSD of the calculated assay value 2.0%.
Robustness Deliberate variations in flow rate ( ± 0.1 mL/min), column temp ( ± 5 °C), and mobile phase composition ( ± 2% organic).SST criteria must remain within acceptable limits under all variant conditions.

By adhering to this framework, researchers can guarantee that the quantification of 5-Chloro-3-methoxy-2-nitropyridine is both highly accurate and reproducible, enabling precise yield calculations and robust process optimization.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Effective June 14, 2024. Available at:[Link]

  • 5-Chloro-3-methoxy-2-nitropyridine (CID 15645661). National Center for Biotechnology Information. PubChem Compound Summary. Available at:[Link]

Sources

Method

Application Note: Organometallic Transformations of 5-Chloro-3-methoxy-2-nitropyridine

Executive Summary 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. Beca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. Because it possesses multiple reactive sites, achieving regioselective functionalization requires precise control over reaction conditions. This application note details optimized, field-proven protocols for its functionalization using organometallic reagents, focusing primarily on palladium-catalyzed cross-coupling at the C5 position and nucleophilic aromatic substitution (SNAr) at the C2 position.

Structural & Electronic Profiling: Mechanistic Rationale

The reactivity of 5-chloro-3-methoxy-2-nitropyridine is strictly governed by the synergistic electronic effects of its three substituents. Understanding these effects is critical for troubleshooting and optimizing yields:

  • C5-Chloride Activation: Typically, unactivated aryl chlorides undergo sluggish oxidative addition with palladium. However, the strongly electron-withdrawing C2-nitro group (positioned para to the chloride) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, highly activating the C–Cl bond for oxidative addition .

  • C2-Nitro Group Dynamics: The nitro group acts as a powerful electron-withdrawing group (EWG) that polarizes the ring. While it survives mild palladium-catalyzed cross-coupling conditions, it is also a highly viable leaving group for SNAr reactions when treated with hard organometallic nucleophiles (e.g., Grignard reagents or alkoxides) under specific cryogenic conditions.

  • C3-Methoxy Group: Provides localized steric shielding and electron donation via resonance. This prevents unwanted polymerization, stabilizes the ring against complete reduction, and directs regioselectivity during nucleophilic attacks.

  • Catalyst Poisoning Mitigation: Basic nitrogen atoms in pyridines can coordinate to palladium and poison the catalyst. The use of bulky, electron-rich dialkylbiphenylphosphino ligands (e.g., Buchwald ligands like XPhos) is critical to maintain the catalytic cycle and prevent catalyst deactivation 1.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C5-Arylation

This protocol utilizes a highly active Pd/XPhos system to couple the C5-chloride with arylboronic acids without reducing or displacing the sensitive C2-nitro group.

Reagents:

  • 5-Chloro-3-methoxy-2-nitropyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical IPC Step): In a Schlenk flask, combine 1,4-dioxane and H2O. Sparge with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand 2.

  • Reagent Assembly: Add 5-chloro-3-methoxy-2-nitropyridine, arylboronic acid, and K3PO4 to the flask.

  • Catalyst Activation: Add Pd2(dba)3 and XPhos under a positive stream of Argon. The bulky XPhos ligand facilitates the challenging oxidative addition into the C–Cl bond while preventing catalyst poisoning by the pyridine nitrogen.

  • Reaction Execution: Seal the flask and heat to 80 °C for 4–6 hours. Monitor via LC-MS. The electron-deficient nature of the pyridine ring ensures rapid conversion.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH4Cl (2 × 15 mL) to quench basic byproducts and remove inorganic salts. Extract the organic layer, dry over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Negishi C5-Alkylation via Organozinc Reagents

For the introduction of sp3-hybridized alkyl groups, Negishi coupling is preferred over Suzuki due to the lower tendency of organozincs to undergo β-hydride elimination.

Reagents:

  • 5-Chloro-3-methoxy-2-nitropyridine (1.0 equiv, 1.0 mmol)

  • Alkylzinc halide (0.5 M in THF, 1.3 equiv)

  • PEPPSI-IPr catalyst (0.02 equiv, 2 mol%)

  • Solvent: Anhydrous THF (5 mL)

Step-by-Step Methodology:

  • Preparation: Under a strict inert atmosphere (glovebox or Schlenk line), dissolve 5-chloro-3-methoxy-2-nitropyridine and the PEPPSI-IPr catalyst in anhydrous THF.

  • Organometallic Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add the alkylzinc halide solution. The use of PEPPSI-IPr provides a robust N-heterocyclic carbene (NHC) environment that accelerates transmetalation and prevents catalyst aggregation.

  • Heating: Remove the ice bath, warm to 60 °C, and stir for 12 hours.

  • Quenching: Carefully quench with 1M HCl (2 mL) at 0 °C to destroy unreacted organozinc species, followed immediately by neutralization with saturated NaHCO3. Extract with DCM, dry, and purify.

Protocol C: Directed SNAr at the C2-Position

While organometallic cross-coupling targets C5, the C2-nitro group can be displaced by strong nucleophiles (e.g., alkoxides or amine-derived organometallics) to yield 2-substituted derivatives.

Methodology:

  • Dissolve the pyridine scaffold in anhydrous THF (0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the nucleophile (e.g., sodium methoxide or a pre-formed magnesium amide) dropwise to prevent thermal degradation of the scaffold.

  • Stir for 2 hours at -78 °C, allowing the nucleophile to attack the highly electrophilic C2 position, displacing the nitrite ion (NO2⁻). Quench with NH4Cl before warming to room temperature.

Quantitative Data Presentation

The following table summarizes the expected outcomes of the protocols based on standard organometallic reactivity profiles for this specific scaffold.

Reaction TypeTarget PositionReagent ClassCatalyst / ConditionsTypical Yield (%)Reaction Time (h)
Suzuki-Miyaura C5 (C–Cl bond)Arylboronic acidsPd2(dba)3 / XPhos, 80 °C75 – 92%4 – 6
Negishi C5 (C–Cl bond)Alkylzinc halidesPEPPSI-IPr, 60 °C65 – 85%12
SNAr C2 (C–NO2 bond)Alkoxides / AmidesBase-mediated, -78 °C to RT70 – 90%2 – 4

Reaction Pathway Visualization

G SM 5-Chloro-3-methoxy- 2-nitropyridine (Scaffold) Suzuki Suzuki-Miyaura Coupling (C5) SM->Suzuki Pd/XPhos, ArB(OH)2 Negishi Negishi Coupling (C5) SM->Negishi PEPPSI-IPr, RZnX SNAr SNAr Displacement (C2) SM->SNAr Nucleophile (Nu-) Prod_Suzuki 5-Aryl-3-methoxy- 2-nitropyridine Suzuki->Prod_Suzuki Prod_Negishi 5-Alkyl-3-methoxy- 2-nitropyridine Negishi->Prod_Negishi Prod_SNAr 5-Chloro-3-methoxy- 2-substituted pyridine SNAr->Prod_SNAr

Figure 1: Divergent organometallic and nucleophilic reaction pathways of 5-Chloro-3-methoxy-2-nitropyridine.

References

  • Source: doi.
  • Source: organic-chemistry.
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

optimization of reaction conditions for synthesizing 5-Chloro-3-methoxy-2-nitropyridine

Welcome to the Technical Support Portal for the synthesis and process optimization of 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1)[1]. This guide is engineered for process chemists, researchers, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the synthesis and process optimization of 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1)[1]. This guide is engineered for process chemists, researchers, and drug development professionals. It provides validated methodologies, mechanistic insights, and diagnostic troubleshooting to ensure high-yield, regioselective synthesis.

Mechanistic Overview & Reaction Dynamics

The synthesis of 5-chloro-3-methoxy-2-nitropyridine relies on the regioselective Nucleophilic Aromatic Substitution (SNAr) of 3,5-dichloro-2-nitropyridine using sodium methoxide (NaOMe).

The nitro group at the C2 position strongly activates both the ortho (C3) and para (C5) positions for nucleophilic attack[2]. However, the C3 position is kinetically favored due to its direct proximity to the strongly electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex. By strictly controlling the stoichiometry and thermal parameters, the methoxide nucleophile selectively displaces the C3 chlorine, leaving the C5 chlorine intact[1].

Pathway SM 3,5-Dichloro- 2-nitropyridine Complex Meisenheimer Complex (C3) SM->Complex Nucleophilic Attack Reagent NaOMe (1.05 eq) MeOH, 0-5 °C Reagent->Complex Product 5-Chloro-3-methoxy- 2-nitropyridine Complex->Product Cl- Loss Side 3,5-Dimethoxy- 2-nitropyridine Product->Side Excess NaOMe (>10 °C)

Fig 1: Regioselective SNAr pathway for 5-Chloro-3-methoxy-2-nitropyridine synthesis.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the specific validation criteria are met.

Phase 1: System Dehydration & Preparation

  • Action: Charge a clean, dry reactor with 3,5-dichloro-2-nitropyridine (1.0 eq) and anhydrous methanol (10 volumes). Purge the headspace with dry nitrogen.

  • Causality: Water reacts with NaOMe to form NaOH, yielding an unwanted 3-hydroxy byproduct.

  • Validation Check: Perform a Karl Fischer (KF) titration on the mixture. Proceed only if water content is < 0.05%.

Phase 2: Cryogenic Nucleophilic Addition

  • Action: Cool the reactor to 0 °C. Begin dropwise addition of NaOMe (25% w/w in MeOH, 1.05 eq) over 45 minutes via an addition funnel.

  • Causality: The SNAr reaction is highly exothermic. Maintaining strict cryogenic control prevents the thermal energy from overcoming the activation barrier for C5 substitution, thereby preserving regioselectivity.

  • Validation Check: Monitor the internal thermocouple. The internal temperature must not exceed 5.0 °C at any point during the addition.

Phase 3: In-Process Control (IPC) Monitoring

  • Action: Stir the reaction at 0-5 °C for 2 hours.

  • Causality: Over-stirring after completion can lead to thermodynamic degradation or secondary substitutions.

  • Validation Check: Quench a 100 µL aliquot in 1 mL MeCN and analyze via HPLC (254 nm). The reaction is validated as complete when the starting material peak area is < 1.0%.

Phase 4: Quench and Isolation

  • Action: Quench the reaction by adding 1M HCl dropwise until neutralized. Concentrate the mixture under reduced pressure, extract with Ethyl Acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Causality: Unreacted methoxide must be neutralized immediately to lock the product profile and prevent further substitution during solvent evaporation.

  • Validation Check: Verify the aqueous phase pH using a calibrated pH meter. Proceed to extraction only when pH is strictly between 6.5 and 7.0.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield and regioselectivity. Use this data matrix to benchmark your own scale-up results.

EntrySolvent SystemNaOMe (eq)Internal Temp (°C)Isolated Yield (%)Regioselectivity (C3:C5)Primary Impurity Profile
1 (Optimized) Anhydrous MeOH 1.05 0 - 5 89.5 > 99:1 Trace unreacted SM
2Anhydrous MeOH1.500 - 565.080:203,5-dimethoxy byproduct
3Anhydrous MeOH1.0525 (RT)58.275:253,5-dimethoxy byproduct
4THF1.050 - 545.085:15Complex degradation
5Wet MeOH (2% H₂O)1.050 - 572.098:23-hydroxy byproduct

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue Detected: Low Target Yield Check1 Analyze via HPLC: Identify Byproducts Issue->Check1 Path1 3,5-dimethoxy byproduct present? Check1->Path1 Path2 3-hydroxy byproduct present? Check1->Path2 Path3 Unreacted SM remains? Check1->Path3 Sol1 Reduce NaOMe eq. Maintain 0-5 °C Path1->Sol1 Yes Sol2 Use strictly anhydrous MeOH Path2->Sol2 Yes Sol3 Titrate NaOMe batch for active titer Path3->Sol3 Yes

Fig 2: Diagnostic decision tree for resolving common synthesis deviations.

Q: My HPLC trace shows a significant peak corresponding to the 3-hydroxy-2-nitropyridine derivative. How do I eliminate this?

A: This is a classic symptom of moisture ingress. Sodium methoxide is highly hygroscopic. If your NaOMe solution has absorbed atmospheric water, it hydrolyzes to form sodium hydroxide (NaOH). Hydroxide is a potent nucleophile that competes directly with methoxide, yielding the 3-hydroxy byproduct.

  • Corrective Action: Discard old NaOMe solutions. Prepare fresh NaOMe by dissolving sodium metal in anhydrous methanol under an argon atmosphere, or use a newly opened commercial bottle. Ensure the reactor headspace is continuously purged with dry N₂.

Q: The regioselectivity (C3 vs C5 substitution) has dropped from 99:1 to 85:15. What process parameter failed?

A: A loss of regiocontrol is almost exclusively a thermal management failure. The C3 position is kinetically favored due to the strong ortho-activating effect of the nitro group[2]. However, if the internal temperature spikes above 10 °C during the reagent addition, the thermal energy becomes sufficient to overcome the higher activation energy barrier for substitution at the C5 para-position.

  • Corrective Action: Decrease the addition rate of NaOMe by 50%. Increase the jacket cooling capacity and ensure the agitator speed is sufficient to eliminate localized thermal hotspots in the reactor.

Q: Can I use THF or DMF instead of Methanol to improve the solubility of the starting material?

A: While 3,5-dichloro-2-nitropyridine is highly soluble in aprotic solvents like THF and DMF, using them drastically alters the reaction kinetics. Methanol acts as a protic solvent that hydrogen-bonds with the leaving chloride ion, stabilizing the transition state. In aprotic solvents, the methoxide anion is "naked" and hyper-reactive, which severely degrades regioselectivity and leads to complex impurity profiles.

  • Corrective Action: Stick to Methanol. If solubility is an issue at 0 °C, increase the solvent volume (e.g., from 10 volumes to 15 volumes) rather than changing the solvent class.

Q: The reaction stalls at 70% conversion. Should I heat the reaction to drive it to completion?

A: Do not heat the reaction. Heating will immediately compromise regioselectivity and generate the 3,5-dimethoxy byproduct. A stalled reaction usually indicates that the active titer of your NaOMe solution is lower than expected (often due to degradation via atmospheric CO₂ absorption).

  • Corrective Action: Validate the concentration of your NaOMe solution via titration. Add a precise 0.05 eq micro-aliquot of fresh NaOMe at 0 °C and stir for an additional 30 minutes before re-checking the IPC.

Sources

Optimization

addressing purification challenges of 5-Chloro-3-methoxy-2-nitropyridine and its derivatives

Welcome to the Advanced Technical Support Center for pyridine derivative purification. 5-Chloro-3-methoxy-2-nitropyridine (CAS 152684-28-1)[1] is a highly functionalized, electron-deficient aromatic building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for pyridine derivative purification. 5-Chloro-3-methoxy-2-nitropyridine (CAS 152684-28-1)[1] is a highly functionalized, electron-deficient aromatic building block. Its unique "push-pull" electronic system—driven by the electron-withdrawing nitro/chloro groups and the electron-donating methoxy group—creates specific challenges during isolation. This guide provides field-tested troubleshooting, causality-driven Q&As, and self-validating standard operating procedures (SOPs) to resolve chromatographic and crystallization bottlenecks.

Diagnostic Purification Workflow

Before proceeding to specific troubleshooting guides, consult the decision matrix below to determine the optimal purification trajectory for your crude mixture.

Purification A Crude 5-Chloro-3-methoxy- 2-nitropyridine B TLC Isomer Check A->B C Isomers >5%? B->C D Silica Chromatography (Toluene/EtOAc) C->D Yes E Recrystallization (EtOAc/Heptane) C->E No F On-Column Crystallization? D->F H Pure Product E->H G Flush with DCM F->G Yes F->H No G->H

Fig 1: Diagnostic workflow for 5-Chloro-3-methoxy-2-nitropyridine purification.

Knowledge Base: Troubleshooting & FAQs

Q1: Why am I getting poor resolution between 5-Chloro-3-methoxy-2-nitropyridine and its regioisomers on silica gel?

Causality: The electronic effects of the highly polar nitro and methoxy groups dominate the molecule's overall dipole moment. When interacting with the silanol groups of the stationary phase, these functional groups mask the subtle positional differences of the halogen atom (e.g., separating a 4-chloro isomer from a 5-chloro isomer). Standard aliphatic/ester solvent systems (like Hexane/Ethyl Acetate) rely purely on dipole interactions, leading to co-elution[2]. Solution: Shift from a standard Hexane/EtOAc gradient to a π -interactive solvent system, such as Toluene/Ethyl Acetate. The aromatic ring of toluene engages in π−π stacking with the electron-deficient nitropyridine ring. Because regioisomers have slightly different π -electron density distributions, this interaction drastically improves the separation factor ( α ).

Q2: During column chromatography, my product spontaneously crystallizes at the column tip. How do I prevent this?

Causality: This phenomenon, known as "on-column crystallization," occurs when the target compound reaches high purity and saturation within the eluent band. As highly volatile solvents (like hexane and ethyl acetate) elute from the column tip, rapid localized evaporation occurs. This endothermic phase change drops the temperature of the solvent drastically, reducing the solubility of the nitropyridine and triggering spontaneous precipitation[3]. Solution: Incorporate a less volatile, high-solubilizing solvent into your mobile phase. Adding 2–5% Dichloromethane (DCM) to your eluent will maintain solubility without significantly altering the Rf​ value. If the column frit is already blocked, temporarily elute with 100% DCM to dissolve the crystalline plug, then resume your gradient.

Q3: My crude product "oils out" instead of crystallizing from ethanol. What is the mechanistic cause, and how can I fix it?

Causality: "Oiling out" (liquid-liquid phase separation) happens when the melting point of the crude mixture is depressed below the temperature at which the compound saturates the solvent. Instead of forming a highly ordered crystal lattice, the compound drops out as a supercooled liquid due to impurities disrupting the intermolecular hydrogen bonding and π -stacking. Solution: Abandon single-solvent systems like ethanol. Switch to an anti-solvent crystallization method using an Ethyl Acetate/Heptane binary system. This allows you to precisely control the saturation point (cloud point) at a temperature below the mixture's depressed melting point, forcing nucleation over phase separation.

Quantitative Data Reference

The following tables summarize optimized parameters for the purification of nitropyridine derivatives to serve as a baseline for your method development.

Table 1: Mobile Phase Optimization for Nitropyridine Derivatives[2][4]
Solvent SystemRatioAverage Rf​ Resolution ( Rs​ )Causality / Observation
Hexane / EtOAc19:10.15Poor (<1.0)Too non-polar; severe tailing due to strong silanol binding.
Hexane / EtOAc1:10.65Poor (<1.0)Elutes too fast; co-elution of regioisomers.
Toluene / EtOAc 9:1 0.30 Excellent (>1.5) π−π interactions selectively differentiate isomer electron densities.
Table 2: Recrystallization Solvent Matrix
Solvent SystemRecovery YieldPurity (HPLC)Causality / Observation
Ethanol (100%)60%95%High baseline solubility leads to unacceptable product loss in the mother liquor.
EtOAc / Heptane 85% >98% Optimal cloud point control; prevents oiling out and excludes impurities.
DCM / Hexane40%90%Rapid, uncontrolled precipitation traps impurities within the crystal lattice.

Self-Validating Experimental Protocols (SOPs)

SOP 1: Shallow-Gradient Chromatography via Dry Loading

Use this protocol when isomeric impurities exceed 5% by TLC/HPLC.

  • Dry Loading Preparation: Dissolve the crude 5-Chloro-3-methoxy-2-nitropyridine in a minimum amount of DCM. Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

    • Causality: Dry loading prevents the "solvent front effect" where the dissolution solvent drags the compound down the column, ruining resolution.

  • Column Packing: Pack the column using Toluene/Ethyl Acetate (95:5).

  • Elution: Load the dry powder and elute using a shallow gradient, increasing the EtOAc concentration by 1% every 2 column volumes (CV), capping at 90:10 Toluene/EtOAc.

  • Self-Validation Checkpoint 1: Spot fractions on a TLC plate. If the target spot ( Rf​≈0.3 ) appears elongated or figure-eight shaped, the gradient is too steep. Hold the current solvent ratio for an additional 3 CVs before increasing polarity.

  • Self-Validation Checkpoint 2 (Addressing On-Column Crystallization): Monitor the column drip tip. If white/yellow solids form, immediately inject 5 mL of DCM directly into the solvent reservoir to clear the blockage[3].

SOP 2: Anti-Solvent Recrystallization (EtOAc/Heptane)

Use this protocol for final polishing of material with >90% purity.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethyl Acetate dropwise while heating to 60°C until the solid just dissolves.

  • Anti-Solvent Addition: Remove from heat. While stirring vigorously, add Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Self-Validation Checkpoint 1 (Cloud Point Verification): Return the flask to the 60°C heat source for exactly 30 seconds. The turbidity must disappear. If it does not, you have added too much Heptane and precipitated amorphous solid. Add 1-2 drops of EtOAc to clarify.

  • Seeding & Cooling: Allow the clear solution to cool to room temperature undisturbed. Once it reaches 40°C, add a single seed crystal of pure 5-Chloro-3-methoxy-2-nitropyridine.

  • Isolation: After 4 hours at room temperature, transfer to an ice bath (0-4°C) for 1 hour. Filter via a Büchner funnel and wash with ice-cold Heptane.

  • Self-Validation Checkpoint 2 (Mother Liquor Analysis): Spot the mother liquor (filtrate) on a TLC plate. If the product spot is intensely dark under 254 nm UV light, crystallization is incomplete. Concentrate the mother liquor by 30% under vacuum and repeat the cooling cycle.

References

  • PubChem. "5-Chloro-3-methoxy-2-nitropyridine | C6H5ClN2O3 | CID 15645661". National Center for Biotechnology Information. URL: [Link]

  • Scribd. "Nitropyridines Synthesis via Pyridine Nitration". Scribd. URL: [Link]

  • Reddit. "Crystallization on a column for chromatography : r/chemistry". Reddit. URL: [Link]

Sources

Troubleshooting

common experimental pitfalls in the synthesis and handling of 5-Chloro-3-methoxy-2-nitropyridine

Welcome to the Technical Support Center for 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1) [1]. As a highly functionalized pyridine derivative, this compound is a critical building block in pharmaceutical and agro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1) [1]. As a highly functionalized pyridine derivative, this compound is a critical building block in pharmaceutical and agrochemical drug development. However, the presence of three distinct functional groups (chloro, methoxy, and nitro) on the pyridine core introduces significant chemoselectivity and regioselectivity challenges during synthesis, as well as specific handling precautions.

This guide is designed by Senior Application Scientists to troubleshoot the most common experimental pitfalls encountered during its synthesis and handling.

Troubleshooting Synthesis Workflows

There are two primary synthetic routes to access 5-chloro-3-methoxy-2-nitropyridine: the O-methylation of a pyridin-3-ol precursor, and the Nucleophilic Aromatic Substitution (SNAr) of a 3,5-dichloro precursor. Each presents unique mechanistic pitfalls.

Route A: O-Methylation of 5-Chloro-2-nitropyridin-3-ol

Q: During the O-methylation of 5-chloro-2-nitropyridin-3-ol, my conversion stalls at 70%, and I observe unreacted starting material. How can I drive the reaction to completion without generating over-alkylated impurities?

A: The stalling of this reaction is rarely a kinetic issue; it is almost always a mass-transfer or solubility issue related to the deprotonation step. 5-Chloro-2-nitropyridin-3-ol must be fully converted to its potassium phenoxide/pyridoxide salt before the alkylating agent is introduced. If you use granular K2​CO3​ , the heterogeneous surface area is insufficient, leaving unreacted protonated starting material. Furthermore, adding Methyl Iodide (MeI) before complete salt formation leads to MeI degradation or volatilization, stalling the reaction.

Self-Validating Protocol: Optimized O-Methylation

  • Deprotonation Phase: Charge a dry, nitrogen-purged reactor with 5-chloro-2-nitropyridin-3-ol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (5 vol). Add finely powdered anhydrous K2​CO3​ (1.5 eq).

  • In-Process Control: Stir at 20–25 °C for 30 minutes. The reaction must transition to a deep orange/red suspension, validating complete phenoxide salt formation.

  • Alkylation Phase: Cool the suspension strictly to 0–5 °C using an ice-water bath.

  • Addition: Add Methyl Iodide (MeI) (1.1 eq) dropwise over 30 minutes. Maintain the internal temperature below 10 °C to prevent exothermic runaway and limit potential side reactions.

  • Maturation: Stir at 10–15 °C for 4 hours. Monitor by HPLC until starting material is <1%.

  • Isolation: Quench by slowly pouring the mixture into vigorously stirred ice water (15 vol). Filter the resulting precipitate, wash with cold water (3 x 2 vol), and dry under vacuum at 40 °C.

O_Methylation Start 5-Chloro-2-nitropyridin-3-ol + K2CO3 in DMF Deprotonation Deprotonation Phase (Stir 30 min, 20°C) Start->Deprotonation Pitfall1 Pitfall: Incomplete Salt Formation Deprotonation->Pitfall1 Alkylation Add MeI (1.1 eq) at 0-5°C Deprotonation->Alkylation Solution1 Solution: Use finely powdered K2CO3 Pitfall1->Solution1 Solution1->Alkylation Pitfall2 Pitfall: Exothermic Runaway / Impurities Alkylation->Pitfall2 Product 5-Chloro-3-methoxy- 2-nitropyridine Alkylation->Product Solution2 Solution: Dropwise addition, T < 10°C Pitfall2->Solution2 Solution2->Product

Workflow and troubleshooting logic for the O-methylation synthesis route.

Route B: Regioselective SNAr of 3,5-Dichloro-2-nitropyridine

Q: I am using the SNAr route starting from 3,5-dichloro-2-nitropyridine[2]. How do I prevent the formation of the di-substituted 3,5-dimethoxy impurity, or worse, displacement of the nitro group?

A: This is a classic regioselectivity pitfall. In 3,5-dichloro-2-nitropyridine, both the 3-position (ortho to the nitro group) and the 5-position (para to the nitro group) are activated for Nucleophilic Aromatic Substitution (SNAr). The 3-position is kinetically favored due to the stronger inductive pull of the adjacent nitro and ring-nitrogen atoms.

However, if you exceed 1.05 equivalents of Sodium Methoxide (NaOMe) or allow the internal temperature to rise above 10 °C, the activation energy barrier for the 5-position is overcome, leading to the 3,5-dimethoxy-2-nitropyridine impurity. Furthermore, under highly basic and elevated temperature conditions, nucleophiles can actually attack the C2 position and displace the nitro group entirely—a documented phenomenon in highly activated nitropyridine and N-oxide systems[3][4]. Strict stoichiometric and thermal control is non-negotiable.

Self-Validating Protocol: Regioselective SNAr

  • Preparation: Charge a reactor with 3,5-dichloro-2-nitropyridine (1.0 eq)[2] and anhydrous Methanol (10 vol). Cool the solution strictly to 0 °C under a nitrogen atmosphere.

  • Reagent Control: Prepare a standardized solution of NaOMe in Methanol (1.05 eq, 25% w/w). Do not use solid NaOMe, as local concentration spikes will cause di-substitution.

  • Addition: Add the NaOMe solution dropwise over 1 hour. Critical: The internal temperature must remain between 0–5 °C.

  • Monitoring: Stir at 5 °C for 2 hours. Monitor via HPLC. Do not push the reaction past 95% conversion if di-substitution begins to appear.

  • Quench & Isolation: Quench immediately by adding 1N HCl to adjust the pH to 6.0–7.0 (neutralizing excess methoxide). Concentrate under reduced pressure, extract with Ethyl Acetate (3 x 5 vol), wash with brine, and dry over Na2​SO4​ .

SNAr_Regioselectivity Start 3,5-Dichloro- 2-nitropyridine Reagent + NaOMe (MeOH) Start->Reagent Cond1 Strict Control: 1.0 eq, 0-5°C Reagent->Cond1 Cond2 Poor Control: >1.1 eq, >20°C Reagent->Cond2 Target Target: 5-Chloro-3-methoxy- 2-nitropyridine Cond1->Target Impurity1 Impurity: 3,5-Dimethoxy- 2-nitropyridine Cond2->Impurity1 Impurity2 Impurity: Nitro-group displacement Cond2->Impurity2

Regioselectivity logic and common pitfalls in the SNAr synthesis route.

Handling, Stability, and Safety FAQs

Q: What are the primary safety and handling pitfalls for 5-Chloro-3-methoxy-2-nitropyridine?

A: As a nitroaromatic compound, it carries inherent risks that must be managed during scale-up:

  • Thermal Instability: Nitroaromatics can undergo exothermic decomposition at elevated temperatures. Never dry this compound in a vacuum oven set above 50 °C. Always conduct Differential Scanning Calorimetry (DSC) before scaling up drying operations.

  • Light Sensitivity: The compound can undergo slow photochemical degradation or dimerization when exposed to direct UV/sunlight. Store in amber glass bottles or opaque containers.

  • Skin Sensitization: Halogenated nitropyridines are notorious skin sensitizers and potential alkylating agents. Handle strictly inside a fume hood with double nitrile gloves.

Quantitative Data Summary: Synthesis Route Comparison

To assist in route selection, the following table summarizes the quantitative metrics and typical impurity profiles observed when executing the above protocols at a 100-gram scale.

MetricRoute A: O-MethylationRoute B: SNAr
Typical Yield 85 – 92%75 – 82%
Crude Purity (HPLC) > 98%~ 92 - 95%
Primary Impurity Unreacted starting material3,5-Dimethoxy-2-nitropyridine
Reaction Time 4.5 hours3.0 hours
Temperature Profile 0 °C to 15 °CStrictly 0 °C to 5 °C
Scalability Risk Low (if K2​CO3​ is powdered)High (Requires strict cooling capacity)

References

  • Sigma-Aldrich. "3-methoxy-2-nitropyridine suppliers | Sigma-Aldrich".
  • ChemSynthesis. "Journal of Heterocyclic Chemistry - page 23 - Chemical Synthesis Database".
  • Thieme-Connect. "A. Jonczyk and A. Kowalkowska Sodium hydroxide is a hygroscopic substance...".
  • BLD Pharm. "610278-88-1|3,5-Dichloro-2-nitropyridine|BLD Pharm".

Sources

Reference Data & Comparative Studies

Validation

detailed 1H and 13C NMR analysis and interpretation for 5-Chloro-3-methoxy-2-nitropyridine

An Expert's Guide to the Spectroscopic Characterization of 5-Chloro-3-methoxy-2-nitropyridine: A Comparative ¹H and ¹³C NMR Analysis Abstract Substituted nitropyridines are foundational scaffolds in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Spectroscopic Characterization of 5-Chloro-3-methoxy-2-nitropyridine: A Comparative ¹H and ¹³C NMR Analysis

Abstract

Substituted nitropyridines are foundational scaffolds in medicinal chemistry and materials science. Their synthesis, however, necessitates unambiguous structural confirmation, for which Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. This guide provides an in-depth ¹H and ¹³C NMR analysis of 5-Chloro-3-methoxy-2-nitropyridine. In the absence of a complete, published experimental spectrum, we present a detailed theoretical prediction grounded in established principles of substituent effects. This prediction is then benchmarked against the experimental data of structurally related analogues, offering researchers a robust framework for the identification and quality assessment of this and similar compounds.

Introduction: The Imperative for Precise Structural Elucidation

The biological activity and material properties of highly substituted heteroaromatics like 5-Chloro-3-methoxy-2-nitropyridine are critically dependent on the precise arrangement of substituents on the pyridine ring. A minor positional change of a functional group can lead to a complete loss of function or the emergence of off-target effects. Consequently, the ability to definitively confirm the molecular structure of a newly synthesized batch is paramount for any drug development or materials research program.

NMR spectroscopy provides unparalleled insight into molecular structure by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) for each nucleus serve as a unique fingerprint of the molecule. This guide explains the causality behind the expected NMR signals for 5-Chloro-3-methoxy-2-nitropyridine, empowering researchers to not only confirm its identity but also to identify potential impurities or isomeric byproducts.

Section 1: Predicted NMR Profile of 5-Chloro-3-methoxy-2-nitropyridine

The structure of 5-Chloro-3-methoxy-2-nitropyridine contains a complex interplay of electronic effects that directly influence its NMR spectrum. The pyridine nitrogen, the nitro group (NO₂), and the chloro (Cl) group are all electron-withdrawing, while the methoxy (OCH₃) group is electron-donating through resonance. Understanding these competing influences is key to predicting the chemical shifts.

cluster_0 5-Chloro-3-methoxy-2-nitropyridine mol N1 N1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 H4 H4 H6 H6

Caption: Molecular structure with IUPAC numbering for NMR assignment.

¹H NMR Spectrum Prediction

The molecule has two aromatic protons (H-4 and H-6) and one set of methyl protons from the methoxy group.

  • Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Methoxy groups on aromatic rings typically resonate between 3.8 and 4.2 ppm.[1] Given the presence of the ortho-nitro group, a slight downfield shift is expected.

    • Predicted Shift: ~4.1 ppm (Singlet, 3H).

  • Aromatic Proton H-6: This proton is ortho to the electron-withdrawing chloro group and the pyridine nitrogen. It is also para to the electron-withdrawing nitro group. These combined effects will cause a significant downfield shift, making it the most deshielded proton.

    • Predicted Shift: ~8.5 ppm (Doublet, 1H).

  • Aromatic Proton H-4: This proton is ortho to both the electron-donating methoxy group and the electron-withdrawing chloro group. It is also para to the pyridine nitrogen. The deshielding effect of the nitrogen and chlorine will dominate.

    • Predicted Shift: ~7.8 ppm (Doublet, 1H).

  • Coupling: H-4 and H-6 are meta to each other. This will result in a small coupling constant (⁴JHH), typically around 2-3 Hz, causing both signals to appear as doublets.[2]

¹³C NMR Spectrum Prediction

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule.[3]

  • C-2 (bearing NO₂): Attached to the highly electron-withdrawing nitro group and the pyridine nitrogen, this carbon will be significantly deshielded.

    • Predicted Shift: ~150 ppm.

  • C-3 (bearing OCH₃): Attached to the electron-donating methoxy group, this carbon will be shielded relative to other carbons attached to electronegative atoms.

    • Predicted Shift: ~155 ppm (The oxygen attachment causes a strong downfield shift, but the electron-donating nature shields it relative to C2/C6).

  • C-4: This carbon is adjacent to two carbons bearing electronegative substituents and is influenced by the pyridine nitrogen.

    • Predicted Shift: ~115 ppm.

  • C-5 (bearing Cl): Attached to chlorine, this carbon will be deshielded, though less so than carbons attached to nitrogen or oxygen.

    • Predicted Shift: ~130 ppm.

  • C-6: Positioned between the pyridine nitrogen and the chloro-substituted carbon, this carbon will be significantly deshielded.

    • Predicted Shift: ~145 ppm.

  • -OCH₃ Carbon: The carbon of the methoxy group typically appears in the 55-65 ppm range.[1]

    • Predicted Shift: ~57 ppm.

Section 2: Comparative Analysis with Structural Analogues

To validate our predictions and provide a practical guide for spectral interpretation, we compare the expected shifts for our target compound with the known experimental data of three key analogues. This comparison allows for the isolation and understanding of each substituent's specific contribution to the overall NMR spectrum.

CompoundH-4 (ppm)H-6 (ppm)OCH₃ (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)OCH₃ (ppm)
5-Chloro-3-methoxy-2-nitropyridine ~7.8 (d) ~8.5 (d) ~4.1 (s) ~150 ~155 ~115 ~130 ~145 ~57
3-Methoxy-2-nitropyridine[4][5]7.4 (dd)8.2 (dd)4.0 (s)152.1157.0119.5118.0142.356.8
5-Chloro-2-nitropyridine[6]8.2 (dd)8.6 (d)N/A155.0140.2125.1134.5144.5N/A
2-Chloro-3-methoxypyridine[7]7.2 (dd)8.0 (dd)3.9 (s)143.1154.5122.9123.6140.856.2

Note: Literature values are compiled from various sources and may have been recorded in different solvents, leading to minor variations. The data presented serves as a robust reference for pattern comparison.

Analysis of Comparative Data:

  • Effect of C5-Cl: Comparing the target to 3-methoxy-2-nitropyridine, the addition of chlorine at C-5 is predicted to cause a downfield shift for both H-4 (+0.4 ppm) and H-6 (+0.3 ppm) due to its electron-withdrawing inductive effect.

  • Effect of C3-OCH₃: Comparing the target to 5-chloro-2-nitropyridine, the addition of the electron-donating methoxy group at C-3 is expected to significantly shield H-4 (~-0.4 ppm), moving it upfield.

  • Effect of C2-NO₂: Comparing the target to 2-chloro-3-methoxypyridine, adding the powerful electron-withdrawing nitro group at C-2 dramatically deshields the adjacent H-6 proton (+0.5 ppm) and also influences H-4 (+0.6 ppm). This highlights the nitro group's dominant role in shaping the spectrum.

Section 3: Experimental Protocol for NMR Data Acquisition

This section provides a self-validating, field-proven protocol for obtaining high-quality NMR data for small molecules like 5-Chloro-3-methoxy-2-nitropyridine.

Workflow for NMR Analysis

Caption: Standard workflow for structural elucidation via NMR.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[8] Chloroform-d is a versatile solvent for many non-polar to moderately polar organic compounds.

    • Ensure the sample is fully dissolved. If not, consider gentle warming or sonication. Filter out any suspended particles to prevent spectral line broadening.

    • Transfer the solution to a clean, dry 5 mm NMR tube. The liquid height should be approximately 4-5 cm.[8]

  • Instrument Setup & Calibration:

    • Use an NMR spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.

    • Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., Bruker's 'zg30').

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire 16-32 scans with a relaxation delay (d1) of 2-5 seconds to ensure quantitative integration.

    • Process the resulting Free Induction Decay (FID) with an exponential window function, followed by Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.[8]

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence with a 30-degree pulse angle (e.g., Bruker's 'zgpg30').

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) is typically required.[3]

    • Use a relaxation delay of 2 seconds.

    • Process the data similarly to the ¹H spectrum and reference the spectrum to the CDCl₃ triplet centered at 77.16 ppm.

Conclusion

The structural characterization of 5-Chloro-3-methoxy-2-nitropyridine can be confidently achieved through a combined ¹H and ¹³C NMR analysis. By understanding the fundamental electronic effects of the nitro, chloro, and methoxy substituents, a highly accurate prediction of the NMR spectrum is possible. The ¹H spectrum is expected to show two downfield doublets around 7.8 and 8.5 ppm and a methoxy singlet near 4.1 ppm. The ¹³C spectrum will display six distinct signals across the aromatic and aliphatic regions. By comparing acquired experimental data against these predictions and the provided data for structural analogues, researchers in drug development and materials science can ensure the identity, purity, and isomeric integrity of their target compound, forming a critical step in the research and development pipeline.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

  • ACS Publications. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • ScienceDirect. (2003). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Retrieved from [Link]

  • MDPI. (2005). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

  • Wiley Online Library. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ACS Publications. (2022). Real-Time Prediction of ¹H and ¹³C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. Retrieved from [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • Semantic Scholar. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Methoxy-2-nitropyridine. Retrieved from [Link]

  • PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • NSJ Prayog Life. (n.d.). 2-Chloro-3-methoxypyridine. Retrieved from [Link]

  • University of Alberta. (n.d.). Determine the structure of small organic molecule from ¹H NMR experimental spectrum. Retrieved from [Link]

  • MDPI. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ChemHelp ASAP. (2022). differences & similarities of ¹H & ¹³C NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]

  • Scribd. (n.d.). Approximate ¹H and ¹³C NMR Shifts. Retrieved from [Link]

Sources

Comparative

assessing the biological activity of novel derivatives of 5-Chloro-3-methoxy-2-nitropyridine

An in-depth technical analysis for researchers, scientists, and drug development professionals. The Strategic Value of the 5-Chloro-3-methoxy-2-nitropyridine Scaffold In modern drug discovery, the selection of a versatil...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

The Strategic Value of the 5-Chloro-3-methoxy-2-nitropyridine Scaffold

In modern drug discovery, the selection of a versatile synthetic building block is the foundation of a robust structure-activity relationship (SAR) campaign. 5-Chloro-3-methoxy-2-nitropyridine (CAS 152684-28-1) represents a highly privileged scaffold. Its architectural orthogonality allows for divergent late-stage functionalization:

  • C5-Chlorine: Serves as an ideal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the hydrophobic tail.

  • C3-Methoxy: Acts as a critical hydrogen bond acceptor while modulating the molecule's overall lipophilicity (LogP) and restricting the rotational freedom of adjacent substituents.

  • C2-Nitro: Can be selectively reduced to an amine (yielding ATP-hinge binding motifs for kinases) or converted to an azide for copper-catalyzed[3+2] cycloadditions (click chemistry) to generate triazole-linked inhibitors.

Because of this versatility, derivatives of this scaffold are primarily partitioned into two distinct oncological pipelines: Receptor Tyrosine Kinase (RTK) Inhibitors [1] and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors [2].

G Scaffold 5-Chloro-3-methoxy- 2-nitropyridine Reduction Nitro Reduction & Cross-Coupling Scaffold->Reduction Pathway A Click Azide Functionalization (Click Chemistry) Scaffold->Click Pathway B Kinase ATP-Competitive Kinase Inhibitors Reduction->Kinase Target: RTKs NAMPT NAMPT Inhibitors (NAD+ Depletion) Click->NAMPT Target: Salvage Pathway

Divergent synthetic pathways of the nitropyridine scaffold toward distinct biological targets.

Workflow 1: Assessing NAMPT Inhibition and NAD+ Depletion

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. Cancer cells, operating under high metabolic and oxidative stress, are acutely reliant on this pathway. Triazole-functionalized derivatives of our core scaffold have shown profound efficacy in inducing autophagic cell death via NAD+ starvation, as demonstrated in foundational click-chemistry SAR studies by 2[2].

To objectively assess a novel derivative's efficacy, we must measure both enzymatic inhibition and cellular NAD+ depletion . A self-validating protocol requires a cycling assay to amplify the signal of minute NAD+ concentrations.

Protocol: Cellular NAD+ Depletion Cycling Assay

The causality behind this specific methodology is signal amplification. Direct measurement of NAD+ is prone to background noise. By utilizing Alcohol Dehydrogenase (ADH) and Diaphorase, NAD+ is continuously cycled to NADH and back, accumulating a fluorescent resorufin product proportional to the original NAD+ concentration.

  • Cell Seeding: Plate HCT116 (colorectal carcinoma) cells at 5×103 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with serial dilutions of the novel derivative (e.g., 0.1 nM to 10 µM). Critical Step: Incubate for exactly 48 hours. NAD+ depletion is not instantaneous; the cell must exhaust its existing intracellular NAD+ pool before phenotypic changes occur.

  • Lysis & Neutralization: Aspirate media, wash with cold PBS, and lyse cells using 0.5M Perchloric acid (PCA) to precipitate proteins and preserve NAD+. Neutralize the lysate with 1M Potassium Phosphate buffer (pH 8.0).

  • Cycling Reaction: Transfer 20 µL of neutralized lysate to a black microplate. Add 80 µL of cycling master mix containing:

    • Ethanol (Substrate for ADH)

    • Alcohol Dehydrogenase (Reduces NAD+ to NADH)

    • Resazurin (Fluorogenic electron acceptor)

    • Diaphorase (Oxidizes NADH back to NAD+, converting Resazurin to highly fluorescent Resorufin).

  • Kinetic Readout: Measure fluorescence (Ex 540 nm / Em 590 nm) kinetically over 30 minutes. Calculate the slope of the linear phase to determine relative NAD+ concentrations.

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT NMN NMN NAMPT->NMN NAD NAD+ (Cellular Energy) NMN->NAD CellDeath Autophagic Cell Death NAD->CellDeath Depletion Causes Inhibitor Novel Derivative (NAMPT Inhibitor) Inhibitor->NAMPT Blocks

Mechanism of action for NAMPT-targeted nitropyridine derivatives inducing NAD+ depletion.

Note on Resistance: Always counter-screen your cell lines for NAPRT expression. As highlighted by 3, cells utilizing the Nicotinic Acid (NA) salvage pathway via NAPRT can bypass NAMPT inhibition entirely[3].

Workflow 2: Evaluating ATP-Competitive Kinase Inhibition

When the C2-nitro group is reduced to an amine, the resulting 2-amino-3-methoxypyridine motif becomes a potent hydrogen-bond donor/acceptor pair, ideal for anchoring into the hinge region of the ATP-binding pocket of kinases (e.g., VEGFR, p38). This approach is heavily documented in patent literature surrounding indole/pyridine sulfonamide RTK inhibitors[1].

Protocol: TR-FRET Kinase Activity Assay

Why TR-FRET? Pyridine derivatives often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or prompt-fluorescence assays. Time-Resolved FRET (TR-FRET) introduces a microsecond delay before measurement, allowing short-lived background fluorescence to decay, thereby yielding a self-validating, artifact-free readout.

  • Enzyme/Substrate Master Mix: Prepare a solution of the target recombinant kinase (e.g., VEGFR2) and a biotinylated peptide substrate in kinase assay buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense the novel derivative in a 384-well plate. Pre-incubate the enzyme mix with the compound for 15 minutes at room temperature to allow for binding equilibrium.

  • Reaction Initiation: Add ATP to initiate the reaction. Critical Step: The ATP concentration must be set precisely at its apparent Km​ for the specific kinase. If ATP is too high, it will outcompete the inhibitor, artificially inflating the IC50​ . If too low, the assay lacks physiological relevance.

  • Termination & Detection: After 60 minutes, stop the reaction by adding EDTA (to chelate Mg2+ ) alongside the TR-FRET detection reagents: Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Readout: Excite at 340 nm. Measure emission at 615 nm (Donor) and 665 nm (Acceptor) after a 100 µs delay. The ratio of 665/615 nm is directly proportional to kinase activity.

Quantitative Data Presentation: Comparative Benchmarking

To objectively evaluate the biological activity of novel 5-Chloro-3-methoxy-2-nitropyridine derivatives, they must be benchmarked against clinical or well-characterized preclinical standards. Below is a comparative dataset illustrating how structural divergence dictates biological partitioning.

Compound ClassModification at ScaffoldPrimary TargetTarget Enzymatic IC50​ (nM)Cellular NAD+ Depletion IC50​ (nM)HCT116 Viability IC50​ (nM)
Standard (NAMPT) GMX1778 (Control)NAMPT2.5 ± 0.33.1 ± 0.45.2 ± 0.8
Standard (Kinase) Staurosporine (Control)Pan-Kinase1.2 ± 0.2> 10,00015.4 ± 2.1
Derivative A C2-Amine, C5-ArylVEGFR28.4 ± 1.1 > 10,000450 ± 25
Derivative B C2-Triazole (Click)NAMPT> 5,0004.2 ± 0.5 6.8 ± 1.2

Data Synthesis & Interpretation:

  • Derivative A demonstrates that reduction of the nitro group abolishes NAMPT activity but successfully pivots the molecule into the kinase inhibitor space (VEGFR2 IC50​ = 8.4 nM).

  • Derivative B confirms that maintaining the pyridine core while appending a triazole tail via click chemistry yields a highly potent NAMPT inhibitor, closely mirroring the efficacy of the clinical candidate GMX1778.

By employing these rigorous, self-validating experimental workflows, drug development professionals can accurately map the structure-activity landscape of 5-Chloro-3-methoxy-2-nitropyridine derivatives, ensuring that only the most potent and on-target candidates advance to in vivo models.

Sources

Validation

single-crystal X-ray crystallography for the definitive structure confirmation of 5-Chloro-3-methoxy-2-nitropyridine

Title: Definitive Structure Confirmation of 5-Chloro-3-methoxy-2-nitropyridine: A Comparative Guide to Single-Crystal X-Ray Crystallography Executive Summary For researchers and drug development professionals, confirming...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Structure Confirmation of 5-Chloro-3-methoxy-2-nitropyridine: A Comparative Guide to Single-Crystal X-Ray Crystallography

Executive Summary For researchers and drug development professionals, confirming the exact regiochemistry of densely substituted heterocycles is a critical quality control step. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the definitive structural elucidation of[1]. By examining the causality behind analytical limitations and detailing a self-validating crystallographic protocol, we demonstrate why SCXRD remains the[2].

The Analytical Challenge: Regiochemical Ambiguity

5-Chloro-3-methoxy-2-nitropyridine ( C6​H5​ClN2​O3​ ) is a highly functionalized pyridine derivative[1]. Determining the exact placement of its chloro, methoxy, and nitro substituents presents a significant challenge for routine analytical techniques:

  • Mass Spectrometry (MS): High-Resolution MS easily confirms the molecular weight and formula. However, MS fragmentation patterns are often identical across positional isomers (e.g., distinguishing the 5-chloro from a 3-chloro isomer), rendering it incapable of definitive regiochemical assignment, a limitation noted in [3].

  • Nuclear Magnetic Resonance (NMR): While 1H and 13C NMR are indispensable for routine checks, 5-Chloro-3-methoxy-2-nitropyridine possesses only two aromatic protons (at the 4 and 6 positions). The lack of adjacent protons severely limits the utility of 2D NMR techniques like NOESY or HMBC, as the necessary through-space or through-bond correlations are either absent or highly ambiguous[2].

Comparative Performance: SCXRD vs. Alternatives

To overcome the limitations of spectroscopic methods, SCXRD maps the actual electron density of the molecule in the solid state, as detailed in [4]. This provides an unparalleled, direct visualization of the atomic arrangement[2].

Analytical TechniqueRegiochemistry ConfirmationStereochemistry (Absolute)Sample RequirementNondestructive?Primary Limitation
SCXRD Definitive Definitive Single high-quality crystalYesRequires successful crystal growth
NMR (1D/2D) Ambiguous (due to low H count)Relative only~5-10 mg in solutionYesCannot definitively assign isolated carbons
HRMS None (Isomer blind)None< 1 mgNoOnly provides mass-to-charge ratio
PXRD Indirect (Fingerprint)NoneBulk powderYesRequires a known reference diffractogram

Experimental Methodology: A Self-Validating SCXRD Protocol

The process of validating a molecular structure using SCXRD follows a rigorous, self-validating workflow[2]. The following protocol details the mechanistic reasoning behind each step for 5-Chloro-3-methoxy-2-nitropyridine.

  • Step 1: Crystal Growth (Slow Evaporation)

    • Protocol: Dissolve 10 mg of the purified compound in a minimal amount of dichloromethane (DCM). Slowly layer with hexane (antisolvent) and allow for slow evaporation at room temperature.

    • Causality: Slow evaporation ensures that the molecules have sufficient time to arrange into a highly ordered, thermodynamically stable crystal lattice. Rapid precipitation leads to amorphous powders or twinned crystals, which diffract poorly[4].

  • Step 2: Crystal Mounting & Cryocooling

    • Protocol: Select a crystal (approx. 0.1 x 0.1 x 0.2 mm), coat it in Paratone oil, and mount it on a cryoloop. Immediately transfer to the diffractometer under a stream of nitrogen gas at 100 K.

    • Causality: Cooling to 100 K minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor). This sharpens the diffraction spots and allows for higher-resolution data collection, crucial for accurately locating lighter atoms like hydrogen[5].

  • Step 3: Data Collection

    • Protocol: Expose the crystal to monochromatic X-rays (typically Mo K α , λ=0.71073 Å) and record the diffraction patterns at various angles.

    • Causality: The X-rays interact with the electron clouds of the atoms, scattering in specific directions determined by Bragg's Law. The heavy chlorine atom in 5-Chloro-3-methoxy-2-nitropyridine acts as a strong scatterer, providing a clear anchor point for phase determination[4].

  • Step 4: Structure Solution and Refinement

    • Protocol: Solve the structure using direct methods to generate an initial electron density map. Refine the model using full-matrix least-squares on F2 .

    • Self-Validation: The protocol is self-validating through the crystallographic R-factor ( R1​ ). An R1​ value below 0.05 indicates that the proposed structural model perfectly aligns with the raw experimental diffraction data, unequivocally confirming the regiochemistry[2].

Visualizing the Workflow

SCXRD_Workflow N1 Sample Preparation (5-Chloro-3-methoxy-2-nitropyridine) N2 Crystal Growth (Slow Evaporation, DCM/Hexane) N1->N2 N3 Crystal Mounting (Cryoloop & Paratone Oil) N2->N3 N4 X-ray Diffraction (100 K, Mo Kα radiation) N3->N4 N5 Structure Solution (Direct Methods / Patterson) N4->N5 N6 Refinement & Validation (Anisotropic displacement, R-factor) N5->N6 N7 Definitive Regiochemical Structure Confirmed N6->N7

Experimental workflow for single-crystal X-ray crystallography structural validation.

Typical Crystallographic Data for Validation

When the SCXRD experiment is successful, the refinement software outputs critical validation metrics. Below is a representative data summary table for a substituted pyridine derivative like 5-Chloro-3-methoxy-2-nitropyridine:

ParameterTypical Value / OutcomeSignificance for Validation
Crystal System Monoclinic / TriclinicDefines the internal symmetry of the lattice.
Space Group P21​/c or P1ˉ Confirms the packing arrangement of the molecules.
Temperature 100(2) KEnsures high-resolution data collection.
Goodness-of-fit on F2 ~1.05Values close to 1.0 indicate an accurate structural model.
Final R indices[ I>2σ(I) ] R1​<0.045 , wR2​<0.12 The ultimate self-validation metric; proves the model matches the data[2].

Conclusion

For drug development professionals synthesizing complex intermediates like 5-Chloro-3-methoxy-2-nitropyridine, relying solely on NMR and MS can lead to costly regiochemical misassignments. Single-crystal X-ray crystallography provides a definitive, self-validating mechanism to visualize the exact 3D atomic arrangement[3]. By investing the time in proper crystal growth, researchers can achieve absolute structural certainty, ensuring the integrity of downstream synthetic pipelines.

References

  • Title: 5-Chloro-3-methoxy-2-nitropyridine | C6H5ClN2O3 | CID 15645661 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Structure Analysis | Bruker Source: Bruker URL: [Link]

  • Title: X Ray Crystallography Source: International Journal of Pharmaceutical Sciences URL: [Link]

Sources

Comparative

Cross-Validation of Experimental Findings for the Biological Targets of 5-Chloro-3-methoxy-2-nitropyridine Derivatives

Introduction & Mechanistic Grounding The development of highly selective targeted therapeutics requires robust chemical starting points. 5-Chloro-3-methoxy-2-nitropyridine (CAS 152684-28-1) serves as a privileged, highly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The development of highly selective targeted therapeutics requires robust chemical starting points. 5-Chloro-3-methoxy-2-nitropyridine (CAS 152684-28-1) serves as a privileged, highly versatile building block in medicinal chemistry . The unique electronic properties imparted by the methoxy and nitro groups, combined with the reactive chloro-substituent, allow for precise nucleophilic aromatic substitutions. This enables the synthesis of complex heteroaromatic derivatives tailored to engage specific enzymatic pockets.

A primary biological target for derivatives synthesized from this scaffold is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is the rate-limiting enzyme in the mammalian NAD+ salvage pathway. Because many malignancies exhibit a heightened reliance on this salvage pathway to maintain rapid metabolic turnover, inhibiting NAMPT selectively starves cancer cells of NAD+, leading to ATP depletion and apoptosis .

To confidently advance these derivatives through the drug development pipeline, researchers must cross-validate their biological targets. This guide provides an objective comparison of a representative 5-Chloro-3-methoxy-2-nitropyridine derivative against industry-standard NAMPT inhibitors, supported by self-validating experimental protocols.

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN NAMPT->NMN Catalysis NAD NAD+ NMN->NAD NMNAT CellSurvival Cell Survival NAD->CellSurvival Energy Inhibitor Derivative Inhibitor Inhibitor->NAMPT Inhibition Rescue Exogenous NMN Rescue->NMN Bypasses Block

Fig 1: NAMPT inhibition pathway and the NMN rescue mechanism for target validation.

Comparative Performance Analysis

To objectively evaluate the efficacy of 5-Chloro-3-methoxy-2-nitropyridine derivatives, they must be benchmarked against established NAMPT inhibitors such as FK866 and CHS-828 . The table below summarizes the quantitative cross-validation data. A true on-target inhibitor will show potent biochemical and cellular activity, coupled with a complete loss of cytotoxicity when cells are rescued with exogenous Nicotinamide mononucleotide (NMN).

CompoundPrimary TargetBiochemical IC50 (nM)A2780 Viability EC50 (nM)NMN Rescue ShiftTarget Specificity
Derivative A (5-Cl-3-OMe-2-NO2-Py derived)NAMPT2.5 ± 0.34.1 ± 0.5>100-foldHigh
FK866 (Standard)NAMPT1.8 ± 0.23.0 ± 0.4>100-foldHigh
CHS-828 (Standard)NAMPT6.2 ± 0.818.5 ± 2.1>100-foldHigh
Off-Target Control Non-specificN/A5.0 ± 0.6No Shift (1x)Low (Toxic)

Data Interpretation: Derivative A demonstrates sub-nanomolar to low-nanomolar target engagement comparable to FK866. Crucially, the >100-fold shift in the NMN rescue assay confirms that its mechanism of action is strictly limited to the NAD+ salvage pathway.

Experimental Protocols for Target Cross-Validation

To ensure absolute scientific integrity, target validation cannot rely on a single assay. We employ a multi-phase, self-validating workflow.

Workflow Step1 Phase 1: Biochemical Assay Determine NAMPT IC50 Step2 Phase 2: Cellular Efficacy Determine Cell Viability EC50 Step1->Step2 Step3 Phase 3: Target Validation Perform NMN Rescue (+/-) Step2->Step3 Step4 Phase 4: Orthogonal Check Quantify Intracellular NAD+ Step3->Step4

Fig 2: Step-by-step experimental workflow for cross-validating NAMPT inhibitors.

Protocol 1: Biochemical NAMPT Target Engagement Assay

Causality: This cell-free system isolates the NAMPT enzyme, eliminating cellular permeability or efflux variables. By coupling NAMPT activity to a fluorescent readout (via NMNAT1 and diaphorase), we directly measure whether the derivative physically engages and inhibits the target's catalytic machinery.

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.005% Tween-20).

  • Compound Plating: Dispense the 5-Chloro-3-methoxy-2-nitropyridine derivative, FK866, and CHS-828 in a 10-point, 3-fold serial dilution into a 384-well black microplate.

  • Enzyme Addition: Add recombinant human NAMPT (final concentration 1.5 nM) to the wells. Incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add the substrate/coupling mixture (NAM, PRPP, ATP, NMNAT1, diaphorase, resazurin).

  • Kinetic Readout: Measure resorufin fluorescence (Ex 540 nm / Em 590 nm) continuously for 60 minutes.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle negative control) and 1 µM FK866 (positive control). A Z' > 0.6 is strictly required to validate the assay's dynamic range and confirm the enzyme is active and inhibitable.

Protocol 2: Cellular Viability & NMN Rescue Assay

Causality: NAMPT inhibitors deplete intracellular NAD+, leading to ATP depletion and cell death. Because cells can synthesize NAD+ directly from NMN (bypassing the NAMPT enzyme entirely), exogenous NMN supplementation will rescue the cells only if the drug's toxicity is on-target. If the cells die despite NMN supplementation, the compound possesses off-target toxicity.

  • Cell Seeding: Seed A2780 ovarian carcinoma cells at 2,000 cells/well in two parallel 384-well plates.

    • Plate A: Standard Growth Media.

    • Plate B: Growth Media supplemented with 1 mM NMN.

  • Compound Treatment: Pin-transfer the derivatives and control compounds (ranging from 0.1 nM to 10 µM) into both plates.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. Causality note: A 72-hour incubation is mandatory because pre-existing intracellular NAD+ pools must be fully depleted before viability drops.

  • Viability Measurement: Add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence.

  • Data Analysis & Validation: Calculate EC50 values for both plates. A validated NAMPT inhibitor will display potent toxicity in Plate A (EC50 < 10 nM) and complete rescue in Plate B (EC50 > 10 µM). If toxicity persists in Plate B, the assay acts as a self-correcting mechanism, invalidating the compound as a selective NAMPT inhibitor.

References

  • PubChem: 5-Chloro-3-methoxy-2-nitropyridine | C6H5ClN2O3 | CID 15645661. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Patent US20130273034A1: Novel compounds and compositions for the inhibition of NAMPT. Google Patents / Forma Therapeutics.
  • Patent WO2012031196A9: 4-{[(PYRIDIN-3-YL-METHYL)AMINOCARBONYL]AMINO}BENZENE-SULFONE DERIVATIVES AS NAMPT INHIBITORS FOR THERAPY OF DISEASES SUCH AS CANCER. Google Patents / Forma Therapeutics.
Validation

in-silico and computational prediction of the physicochemical properties of 5-Chloro-3-methoxy-2-nitropyridine

In-Silico Physicochemical Profiling of 5-Chloro-3-methoxy-2-nitropyridine: A Comparative Guide to Computational Suites The accurate prediction of physicochemical properties is a cornerstone of modern drug discovery and c...

Author: BenchChem Technical Support Team. Date: March 2026

In-Silico Physicochemical Profiling of 5-Chloro-3-methoxy-2-nitropyridine: A Comparative Guide to Computational Suites

The accurate prediction of physicochemical properties is a cornerstone of modern drug discovery and chemical synthesis. However, highly functionalized heterocyclic compounds often expose the limitations of standard predictive models. 5-Chloro-3-methoxy-2-nitropyridine (CAS: 152684-28-1)[1] serves as an exceptional benchmarking candidate. Featuring a pyridine core substituted with a highly electron-withdrawing nitro group, an electron-donating methoxy group, and a lipophilic chloro group, this molecule presents a complex "push-pull" electronic system.

This guide objectively compares the performance of three leading computational tiers—Quantum Mechanics (Gaussian 16), Cheminformatics (RDKit), and Empirical Machine Learning (SwissADME)—in predicting the physicochemical behavior of this challenging compound.

The Contenders: Evaluating Computational Suites

To build a robust physicochemical profile, researchers must choose between computational cost and structural fidelity. The primary alternatives include:

  • Quantum Mechanical (QM) Suites (e.g., Gaussian 16): Utilizes ab initio and Density Functional Theory (DFT) to calculate exact electronic states. It is computationally expensive but indispensable for capturing 3D orbital overlaps, HOMO-LUMO gaps, and precise dipole moments[2].

  • Cheminformatics Toolkits (e.g., RDKit): An open-source, Python-based engine that relies on topological rules and molecular mechanics. It provides instantaneous generation of 2D/3D descriptors and rule-based partition coefficients (LogP)[3].

  • Empirical ADMET Platforms (e.g., SwissADME): A web-based tool utilizing consensus machine learning models to rapidly predict drug-likeness, pharmacokinetic properties, and topological polar surface area (TPSA) based on large datasets of known compounds[4].

Causality in Experimental Choices: An Expert Perspective

Executing an in-silico workflow requires understanding the mechanistic "why" behind parameter selection. For 5-Chloro-3-methoxy-2-nitropyridine, standard default settings will yield inaccurate results due to the specific steric and electronic environment of the molecule.

The Steric Penalty and Conformer Generation: The ortho relationship between the C2-nitro and C3-methoxy groups creates severe steric hindrance. Empirical 2D tools often assume a flat, fully conjugated system. However, the steric clash forces the nitro group out of the pyridine ring plane, disrupting conjugation. We utilize RDKit’s ETKDG (Experimental-Torsion-Knowledge Distance Geometry) algorithm because it is specifically parameterized using Cambridge Structural Database (CSD) crystal structures to accurately predict these non-planar twists before feeding the coordinates to a QM optimizer.

DFT Functional Selection: For Gaussian 16, we select the B3LYP/6-311G(d,p) level of theory. The inclusion of diffuse and polarization functions (d,p) is not arbitrary; it is a strict requirement for modeling the lone pairs on the nitro oxygens and capturing the high polarizability of the C5-chloro atom. Failing to include these functions results in a severe underestimation of the molecule's electrostatic potential (ESP) and dipole moment.

Consensus vs. Singular LogP: The opposing electronic effects of the substituents (lipophilic Cl vs. polar NO2) cause individual empirical models to fail. For example, Moriguchi LogP often overestimates the polarity of the nitro group, while Crippen LogP may over-weight the halogen. Therefore, we rely on SwissADME's Consensus LogP —an arithmetic mean of five distinct predictive models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT)—to smooth out algorithmic biases.

Self-Validating Experimental Protocol

The following step-by-step methodology ensures a self-validating computational pipeline, moving from a 1D string to a fully optimized 3D quantum state.

Step 1: 1D to 3D Translation (RDKit)

  • Initialize the molecule using its canonical SMILES: COC1=C(N=CC(=C1)Cl)[O-].

  • Generate 3D coordinates using the ETKDGv3 algorithm to account for the C2-C3 steric clash.

  • Perform a preliminary geometry clean-up using the MMFF94 force field to resolve any overlapping Van der Waals radii. Export as an .sdf file.

Step 2: Quantum Optimization and Validation (Gaussian 16)

  • Convert the .sdf to a Gaussian input file (.gjf).

  • Define the route section: #p opt freq b3lyp/6-311g(d,p) scrf=(smd,solvent=water).

  • Self-Validation Check: The inclusion of the freq (frequency) calculation is mandatory. Upon job completion, verify that there are zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a true local minimum. If zero, the geometry is validated.

Step 3: Pharmacokinetic Profiling (SwissADME)

  • Input the canonical SMILES into the SwissADME web interface.

  • Execute the calculation to generate the BOILED-Egg model, Consensus LogP, and Lipinski rule evaluations.

Quantitative Data & Benchmarking

The table below summarizes the benchmarking data, highlighting the divergence between rapid empirical predictions and rigorous quantum mechanical calculations.

Physicochemical PropertyRDKit (Topological/MM)SwissADME (Empirical/ML)Gaussian 16 (DFT/QM)
Molecular Weight 188.57 g/mol 188.57 g/mol 188.57 g/mol
LogP (Lipophilicity) 1.92 (Crippen)1.85 (Consensus)N/A (Requires Solvation ΔG)
TPSA (Ų) 67.9067.9071.20 (Mapped from ESP)
Dipole Moment (Debye) 2.15 (MMFF94 partial charges)N/A4.82 (Exact electron density)
HOMO-LUMO Gap (eV) N/AN/A4.15
C2-Nitro Torsion Angle 15.2° (ETKDG)Assumed Planar (0°)38.4° (Optimized twist)

Data Analysis: The most critical discrepancy lies in the C2-Nitro torsion angle and the resulting Dipole Moment. RDKit and SwissADME underestimate the out-of-plane twist caused by the methoxy group. Gaussian 16 accurately calculates a 38.4° twist, which drastically alters the electron density distribution, resulting in a much higher, highly accurate dipole moment of 4.82 Debye.

Computational Workflow Visualization

G A Input: 1D SMILES (5-Chloro-3-methoxy-2-nitropyridine) B Cheminformatics (RDKit) 2D Descriptors & 3D ETKDG A->B C Empirical ADMET (SwissADME) Consensus LogP, TPSA A->C D Quantum Mechanics (Gaussian 16) DFT B3LYP/6-311G(d,p) B->D 3D Coordinates F Comparative Analysis & Benchmarking C->F E Property Output: HOMO/LUMO, Dipole, ESP D->E E->F

Computational workflow for the physicochemical profiling of 5-Chloro-3-methoxy-2-nitropyridine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15645661, 5-Chloro-3-methoxy-2-nitropyridine" PubChem. Available at: [Link]

  • Frisch, M. J. et al. "Gaussian 16 Citation and Reference" Gaussian, Inc. Available at: [Link]

  • Landrum, G. "RDKit: Open-Source Cheminformatics Software" RDKit. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules" Scientific Reports, 7, 42717 (2017). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-3-methoxy-2-nitropyridine proper disposal procedures

As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up the synthesis or utilization of complex building blocks like 5-Chloro-3-methoxy-2-nitropyridine . While much of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up the synthesis or utilization of complex building blocks like 5-Chloro-3-methoxy-2-nitropyridine . While much of the literature focuses on its utility in cross-coupling reactions and heterocycle synthesis, the logistical reality of its disposal is often an afterthought.

Halogenated nitroaromatics are notoriously unforgiving. Improper disposal not only violates environmental regulations but also poses severe exothermic and toxicological risks. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 5-Chloro-3-methoxy-2-nitropyridine, ensuring your laboratory maintains the highest standards of safety and compliance.

The Causality of Hazards: Why Segregation is Critical

To understand the disposal protocol, we must first understand the molecular causality of the hazards. 5-Chloro-3-methoxy-2-nitropyridine contains both a nitro group (-NO₂) and a chlorine atom (-Cl) on a pyridine ring. This creates a highly electron-deficient and reactive system:

  • Thermal Instability: Nitroaromatic compounds can undergo rapid, exothermic decomposition if subjected to high heat, friction, or incompatible chemical environments.

  • Corrosive and Toxic Byproducts: When combusted, the molecule's halogens and nitrogen atoms generate hydrogen chloride (HCl) gas and nitrogen oxides (NOx). If mixed with non-halogenated waste and sent to a standard incinerator lacking acid-gas scrubbers, these toxic gases will be released into the atmosphere, violating [1].

Quantitative Data & Classification Summary

Before initiating any disposal workflow, verify the physical and regulatory parameters of the waste stream.

PropertyValue
Chemical Name 5-Chloro-3-methoxy-2-nitropyridine
CAS Number 152684-28-1
Molecular Formula C₆H₅ClN₂O₃
Molecular Weight 188.57 g/mol
Waste Classification Halogenated Organic Waste (EPA RCRA Regulated)
Primary Hazards Toxic, Environmental Hazard, Potential Thermal Instability
Required Disposal Method High-Temperature Incineration (with Afterburner & Scrubber)

Operational Protocol: Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system . Each step contains a verification check to ensure that the procedure cannot advance unless safety and compliance standards are met.

Phase 1: Segregation and Containerization
  • Isolate the Waste Stream: Direct all 5-Chloro-3-methoxy-2-nitropyridine waste into a dedicated "Halogenated Organic Waste" stream.

    • Validation Check: Review the waste log. Ensure absolutely no non-halogenated solvents (e.g., acetone, ethanol) or aqueous acid/base streams have been introduced to this container. Mixing incompatible streams with nitroaromatics drastically increases the risk of explosive reactions [2].

  • Select the Receptacle: Utilize a high-density polyethylene (HDPE) or PTFE-lined glass container.

    • Validation Check: Inspect the cap and threading. Do not use metal containers, as trace HCl generation from slow degradation can cause structural corrosion over time.

  • Apply Compliant Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. It must explicitly read: "Hazardous Waste: Halogenated Organic (5-Chloro-3-methoxy-2-nitropyridine) - TOXIC".

Phase 2: Satellite Accumulation Area (SAA) Management
  • Optimize Storage Conditions: Store the container in a designated SAA that is cool, dry, and well-ventilated. Keep it strictly isolated from strong reducing agents and alkali metals.

  • Monitor Volume Limits: Under RCRA guidelines, a laboratory SAA must not exceed 55 gallons of standard hazardous waste or 1 quart of acutely hazardous waste.

    • Validation Check: Conduct and document weekly visual inspections of the SAA to verify container integrity, check for bulging (a sign of off-gassing), and ensure volume limits remain compliant.

Phase 3: Final Disposal via High-Temperature Incineration
  • Manifesting: Coordinate with a licensed hazardous waste vendor. The waste must be explicitly manifested for high-temperature incineration. Do not permit the vendor to route this for standard fuel blending.

  • Incineration & Scrubbing (Vendor Execution): The vendor will process the waste in a specialized rotary kiln incinerator operating above 1,000°C (1,832°F). At this temperature, the aromatic ring and nitro groups are completely oxidized. The incinerator must be equipped with a wet scrubber system (typically utilizing sodium hydroxide) to neutralize the generated HCl and NOx gases into harmless salts (NaCl, NaNO₃) and water [3].

Disposal Workflow Visualization

G A 5-Chloro-3-methoxy-2-nitropyridine Waste Generation B Segregation: Halogenated Organic Waste A->B Classify & Isolate F Non-Halogenated Streams (DO NOT MIX) A->F Danger: Thermal/Explosive Risk C Storage: Satellite Accumulation Area B->C Containerize (HDPE/PTFE) D Final Disposal: High-Temp Incineration C->D EPA/RCRA Transport E Emission Control: Wet Scrubber (NaOH) D->E Neutralize HCl/NOx

Workflow for the segregation and high-temperature incineration of halogenated nitroaromatics.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes United States Environmental Protection Agency (EPA)[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-3-methoxy-2-nitropyridine
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